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  • Product: N-(Cinnamoyl)-4-methoxyaniline
  • CAS: 55044-94-5

Core Science & Biosynthesis

Foundational

Unveiling the Therapeutic Potential of N-(4-methoxyphenyl)cinnamamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: A Molecule of Interest in Oxidative Stress Modulation N-(4-methoxyphenyl)cinnamamide, a derivative of the naturally occurring cinnamic acid, has e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest in Oxidative Stress Modulation

N-(4-methoxyphenyl)cinnamamide, a derivative of the naturally occurring cinnamic acid, has emerged as a compound of significant interest within the scientific community. Its core structure, featuring a phenylpropanoid moiety linked to a methoxy-substituted aniline via an amide bond, positions it as a promising candidate for therapeutic development, particularly in the realm of diseases underscored by oxidative stress. This technical guide provides a comprehensive overview of the current understanding of N-(4-methoxyphenyl)cinnamamide's pharmacological properties, from its chemical synthesis to its primary mechanism of action and potential therapeutic applications. As we delve into the specifics, it is crucial to note that while foundational research has been conducted, the exploration of this molecule is ongoing, with much of the detailed mechanistic and in vivo data derived from closely related analogs. This guide aims to synthesize the existing knowledge, highlight areas ripe for further investigation, and provide a framework for future research and development.

Physicochemical Properties and Synthesis

N-(4-methoxyphenyl)cinnamamide is a crystalline solid with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.29 g/mol . Its structure is characterized by a trans-cinnamoyl group attached to a 4-methoxyphenylamine.

Table 1: Physicochemical Properties of N-(4-methoxyphenyl)cinnamamide
PropertyValueReference
Molecular FormulaC₁₆H₁₅NO₂[1]
Molecular Weight253.29 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting PointNot consistently reported
SolubilitySoluble in organic solvents like DMSO and ethanolGeneral chemical knowledge
Synthesis of N-(4-methoxyphenyl)cinnamamide

The synthesis of N-(4-methoxyphenyl)cinnamamide is typically achieved through the reaction of cinnamoyl chloride with 4-methoxyaniline.[1] This straightforward amidation reaction provides a good yield of the desired product.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)cinnamamide

  • Acid Chloride Formation: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent (e.g., dichloromethane or toluene) to form cinnamoyl chloride. The reaction is typically performed at room temperature or with gentle heating.

  • Amidation: The resulting cinnamoyl chloride is then added dropwise to a solution of 4-methoxyaniline in a suitable solvent containing a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure N-(4-methoxyphenyl)cinnamamide.

Causality Behind Experimental Choices: The use of a base in the amidation step is critical to scavenge the hydrochloric acid generated, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The choice of solvent is dictated by the solubility of the reactants and the ease of removal during work-up.

Core Mechanism of Action: Activation of the Nrf2/ARE Pathway

The primary pharmacological activity of N-(4-methoxyphenyl)cinnamamide identified to date is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.

Diagram 1: Nrf2/ARE Signaling Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Ub Ubiquitin (Degradation) Nrf2->Ub Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Molecule N-(4-methoxyphenyl)cinnamamide Molecule->Keap1 Modification of Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCLC) ARE->Genes Transcription

Caption: Activation of the Nrf2 signaling pathway by N-(4-methoxyphenyl)cinnamamide.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like N-(4-methoxyphenyl)cinnamamide can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes, initiating their transcription.

In Vitro Pharmacological Properties

Nrf2/ARE Pathway Activation

A key study investigating a series of N-phenyl cinnamamide derivatives demonstrated that N-(4-methoxyphenyl)cinnamamide (referred to as compound 1c) induces Nrf2/ARE-driven luciferase activity in HepG2 cells.[1]

Table 2: Nrf2/ARE Luciferase Activity of N-phenyl Cinnamamide Derivatives
CompoundR² SubstituentNrf2/ARE Luciferase Activity (Fold Induction at 10 µM)
1a-Cl15.3
1b-NMe₂10.3
1c -OMe 7.28
1d-OEt6.55
1e-CN3.57
Data adapted from Kim et al. (2021).[1]

While N-(4-methoxyphenyl)cinnamamide showed significant activity, it is noteworthy that other derivatives with different substituents on the N-phenyl ring exhibited more potent Nrf2 activation. This suggests that the electronic properties of the substituent play a crucial role in the molecule's ability to interact with Keap1. The detailed mechanistic studies in this publication were carried out on a more potent analog (1g), which has a meta-hydroxy group on the cinnamoyl moiety and a para-chloro substituent on the N-phenyl ring.

Hepatoprotective Effects against Oxidative Stress

The activation of the Nrf2/ARE pathway by N-(4-methoxyphenyl)cinnamamide strongly suggests a potential role in protecting hepatocytes from oxidative damage. The upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) would enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. However, direct experimental evidence for the hepatoprotective effects of N-(4-methoxyphenyl)cinnamamide is currently limited, with more extensive studies having been performed on its analogs.[1]

Potential as an Anthelmintic Agent

Interestingly, a related but structurally distinct compound, N-(4-methoxyphenyl)pentanamide, has been investigated for its anthelmintic properties against the nematode Toxocara canis.[2] This study revealed that the compound exhibited time- and concentration-dependent effects on parasite viability, comparable to the established anthelmintic drug albendazole. Importantly, N-(4-methoxyphenyl)pentanamide displayed significantly lower cytotoxicity towards human and monkey cell lines than albendazole. While these findings are promising, it is imperative to conduct direct studies on N-(4-methoxyphenyl)cinnamamide to ascertain its specific anthelmintic potential.

In Vivo Pharmacology, Pharmacokinetics, and Toxicology: A Call for Further Research

A significant gap in the current understanding of N-(4-methoxyphenyl)cinnamamide lies in the lack of in vivo data. To advance this molecule towards any potential clinical application, a thorough investigation of its in vivo efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicology is essential.

Proposed In Vivo Studies
  • Efficacy in Animal Models of Oxidative Stress-Related Diseases: Studies in animal models of diseases such as non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury, or neurodegenerative diseases would be crucial to validate the in vitro findings.

  • Pharmacokinetic Profiling: Determination of key PK parameters, including bioavailability, half-life, clearance, and volume of distribution, is necessary to establish a rational dosing regimen.

  • Toxicology and Safety Pharmacology: Comprehensive toxicological studies, including acute and repeated-dose toxicity studies, are required to assess the safety profile of the compound. Safety pharmacology studies should also be conducted to evaluate any potential adverse effects on major organ systems.

In silico ADME and toxicity predictions for related cinnamamide derivatives have suggested favorable drug-like properties.[3][4] However, these computational predictions require experimental validation for N-(4-methoxyphenyl)cinnamamide.

Future Directions and Therapeutic Potential

The available evidence positions N-(4-methoxyphenyl)cinnamamide as a promising lead compound for the development of novel therapeutics targeting oxidative stress. Its ability to activate the Nrf2/ARE pathway suggests potential applications in a wide range of pathologies, including:

  • Liver Diseases: Chronic liver diseases where oxidative stress is a key pathogenic factor.

  • Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease, where neuronal damage is linked to oxidative stress.

  • Inflammatory Disorders: Chronic inflammatory diseases where ROS contribute to tissue damage.

  • Cancer Chemoprevention: The Nrf2 pathway is a known target for chemopreventive agents.

Future research should focus on a multi-pronged approach:

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions between N-(4-methoxyphenyl)cinnamamide and Keap1.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogs to optimize potency and drug-like properties.

  • Comprehensive In Vivo Evaluation: Conducting the necessary efficacy, pharmacokinetic, and toxicology studies to establish a clear preclinical profile.

Conclusion

N-(4-methoxyphenyl)cinnamamide is a synthetically accessible molecule with a clear mechanism of action centered on the activation of the Nrf2/ARE pathway. This positions it as a valuable tool for studying the role of this pathway in disease and as a starting point for the development of novel therapeutics for oxidative stress-related disorders. While the current body of evidence is encouraging, a significant amount of research, particularly in the in vivo setting, is required to fully realize its therapeutic potential. This technical guide serves as a foundation for researchers and drug development professionals to build upon as we continue to explore the pharmacological properties of this intriguing cinnamamide derivative.

References

  • Kim, J. H., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 26(4), 1027. [Link]

  • de Oliveira, D. M., et al. (2021). N-(4-Methoxyphenyl)pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 65(10), e00823-21. [Link]

  • BenchChem. (2026).
  • Patel, K., et al. (2017). US20170240503A1 - N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof.
  • Oh, S., et al. (2012). Synthesis of novel cinnamanilides as potential immunosuppressive agents. European Journal of Medicinal Chemistry, 48, 35-43.
  • Chiang, H. M., et al. (2017). N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms.
  • Saeed, A., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Li, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7010.
  • Odiaka, T. I., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND IN SILICO STUDIES OF ACETAMINOPHEN-BASED CHALCONE DERIVATIVES AGAINST LEISHMANIASIS. FUDMA Journal of Sciences (FJS), 9(11), 356-366.
  • Bojarski, J., et al. (2015). 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5-HT1A) Receptors. Chemical Biology & Drug Design, 86(5), 1135-1144.
  • de la Torre, E. M., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(6), 1279-1290.
  • Adedirin, O., et al. (2023). Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers. Molecules, 28(21), 7434.
  • Madhavi, K., et al. (2019). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. International Journal of Pharmaceutical Sciences and Research, 10(1), 203-213.
  • Fun, H. -K., et al. (2007). N-(4-Nitrophenyl)cinnamamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563.
  • Kanekar, D. S., et al. (1983). N,N-Disubstituted-p-Methyl-p-Methoxy Cinnamamides, as Possible CNS Depressants. Journal of the Indian Chemical Society, 60(9), 877-881.
  • European Monitoring Centre for Drugs and Drug Addiction. (2014).

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Toxicity Profile of N-(Cinnamoyl)-4-methoxyaniline in Human Cell Lines

Foreword: Charting a Course for Novel Compound Toxicity Assessment In the landscape of drug discovery and chemical safety assessment, the introduction of novel chemical entities necessitates a rigorous and systematic eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for Novel Compound Toxicity Assessment

In the landscape of drug discovery and chemical safety assessment, the introduction of novel chemical entities necessitates a rigorous and systematic evaluation of their potential toxicity. This guide provides a comprehensive framework for characterizing the in vitro toxicity profile of N-(Cinnamoyl)-4-methoxyaniline, a compound of interest given the known biological activities of its constituent cinnamoyl and aniline moieties. While specific toxicological data for this exact molecule is sparse, the principles and methodologies outlined herein present a robust, tiered approach for its thorough investigation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven protocols.

Introduction to N-(Cinnamoyl)-4-methoxyaniline: A Rationale for Toxicity Profiling

N-(Cinnamoyl)-4-methoxyaniline (CAS: 76228-15-4) is a synthetic compound incorporating a cinnamoyl group attached to a 4-methoxyaniline backbone.[1][2][3] The cinnamoyl moiety is a well-documented pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] Cinnamic acid and its derivatives have been shown to induce apoptosis and disrupt the cytoskeleton in cancer cells.[7] Conversely, aniline and its derivatives can exhibit toxicity, with 4-methoxyaniline potentially affecting the blood through the formation of methemoglobin.[8] This duality of potential bioactivity and toxicity underscores the critical need for a comprehensive toxicological assessment of N-(Cinnamoyl)-4-methoxyaniline.

This guide will delineate a multi-tiered strategy for evaluating the compound's effects on human cell lines, beginning with broad cytotoxicity screening and progressing to more nuanced mechanistic studies.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration-dependent effect of the compound on cell viability and membrane integrity. This foundational data informs the dose selection for all subsequent, more detailed mechanistic assays.

Principle of Initial Screening

A preliminary screen using a broad range of concentrations is essential to identify the effective dose range of N-(Cinnamoyl)-4-methoxyaniline. This is typically achieved by employing robust and high-throughput assays such as the MTT and LDH assays.[9][10]

Experimental Workflow: Tier 1

Tier_1_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Select & Culture Human Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with N-(Cinnamoyl) -4-methoxyaniline (Dose-Response) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh analyze Calculate IC50 & Analyze Data mtt->analyze ldh->analyze Tier_2_Workflow cluster_prep Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Interpretation start Culture & Treat Cells with IC50 & Sub-IC50 Concentrations annexin Annexin V/PI Staining (Flow Cytometry) start->annexin caspase Caspase-3/7, -8, -9 Activity Assays start->caspase mmp Mitochondrial Membrane Potential (ΔΨm) Assay start->mmp interpret Characterize Mode of Cell Death annexin->interpret caspase->interpret mmp->interpret

Caption: Tier 2 Experimental Workflow for Apoptosis Characterization.

Detailed Protocols

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-(Cinnamoyl)-4-methoxyaniline at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.

  • Cell Lysis: After treatment, lyse the cells to release cellular contents.

  • Substrate Addition: Use a commercial kit that provides a luminogenic or fluorogenic substrate for the specific caspase being measured.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate and express it as a fold change relative to the vehicle control.

Tier 3: Assessing Proliferative and Genotoxic Effects

Beyond immediate cytotoxicity, it is crucial to understand if N-(Cinnamoyl)-4-methoxyaniline affects cell proliferation and has the potential to cause genetic damage.

Principle of Proliferation and Genotoxicity Assessment

Cell cycle analysis by flow cytometry reveals the compound's impact on cell division, while the micronucleus assay is a standard method for evaluating genotoxicity. [7]

Experimental Workflow: Tier 3

Tier_3_Workflow cluster_proliferation Proliferation Analysis cluster_genotoxicity Genotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Treat Cells with Sub-Lethal Concentrations of Compound cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) start->cell_cycle micronucleus Micronucleus Assay (Microscopy) start->micronucleus analyze_prolif Quantify Cell Cycle Arrest (G1, S, G2/M phases) cell_cycle->analyze_prolif analyze_geno Quantify Micronuclei Formation micronucleus->analyze_geno

Caption: Tier 3 Workflow for Proliferation and Genotoxicity Studies.

Detailed Protocols
  • Cell Treatment and Harvesting: Treat cells with sub-lethal concentrations of the compound for 24-48 hours and harvest as described for the Annexin V assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cells with a range of concentrations of the compound, including a positive control (e.g., mitomycin C) and a vehicle control.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, cytospin them onto microscope slides, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Tier 4: Hypothesis-Driven Mechanistic Studies

Based on the initial findings and the known activities of related compounds, more specific mechanistic questions can be addressed. For instance, cinnamaldehyde, a related compound, is known to induce oxidative stress. [11]

Potential Signaling Pathways

Signaling_Pathways cluster_ros Oxidative Stress cluster_apoptosis Apoptotic Pathways compound N-(Cinnamoyl)-4-methoxyaniline ros Increased ROS Production compound->ros gsh GSH Depletion ros->gsh mmp_loss Mitochondrial Membrane Potential (ΔΨm) Loss ros->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized Signaling Pathway for N-(Cinnamoyl)-4-methoxyaniline Toxicity.

Recommended Advanced Assays
  • Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like DCFDA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.

  • Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved PARP) and cell cycle regulation (e.g., cyclins, CDKs).

Data Interpretation and Reporting

A comprehensive toxicity profile requires careful interpretation and clear presentation of the data.

  • Dose-Response Curves: Plotting cell viability against compound concentration is essential for determining IC50 values.

  • Statistical Analysis: Employ appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

  • Integrated Summary: Synthesize the findings from all tiers to provide a holistic view of the compound's toxicity profile, including its cytotoxic potency, mechanism of cell death, and effects on cell proliferation and genetic material.

Conclusion

The framework presented in this guide provides a systematic and scientifically rigorous approach to characterizing the in vitro toxicity profile of N-(Cinnamoyl)-4-methoxyaniline. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate a comprehensive dataset to inform future drug development decisions and risk assessments. The inherent bioactivity of the cinnamoyl and aniline moieties suggests that a thorough investigation is warranted to unlock the full potential and understand the safety limitations of this novel compound.

References

  • INDIGO Biosciences. In Vitro Toxicity Testing. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

  • Gadaleta, D., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Wikipedia. In vitro toxicology. [Link]

  • Gouleni, L., et al. (2023). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. PubMed. [Link]

  • Gouleni, L., et al. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Cinnamoyl Alanines for Antiinflammatory, Analgesic and Antioxidant Activities. [Link]

  • Strategy used for the biological synthesis of cinnamoyl,... ResearchGate. [Link]

  • de Oliveira, A. F., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PMC. [Link]

  • Angene Chemical. N-(Cinnamoyl)-4-methoxyaniline(CAS# 76228-15-4). [Link]

  • metapathogen. N-(Cinnamoyl)-4-methoxyaniline 250mg. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Li, C., et al. (2010). Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. PubMed. [Link]

  • PubChem. N-(Cinnamoyl)-4-methoxyaniline. [Link]

  • Lin, C-Y., et al. (2023). Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. MDPI. [Link]

  • Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

  • Google Patents. CN105924363A - Preparation method of N-methyl-4-methoxyaniline.

Sources

Foundational

The Polypharmacological Profile of N-(Cinnamoyl)-4-methoxyaniline: Binding Affinity, Target Proteins, and Experimental Workflows

Abstract: N-(Cinnamoyl)-4-methoxyaniline (CAS: 76228-15-4), also known as N-(4-methoxyphenyl)cinnamamide, is a synthetic cinnamanilide derivative characterized by its α,β-unsaturated amide core and a lipophilic 4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-(Cinnamoyl)-4-methoxyaniline (CAS: 76228-15-4), also known as N-(4-methoxyphenyl)cinnamamide, is a synthetic cinnamanilide derivative characterized by its α,β-unsaturated amide core and a lipophilic 4-methoxyaniline moiety[1]. In recent years, cinnamamide derivatives have emerged as versatile polypharmacological agents. This technical guide provides an in-depth analysis of the binding affinity of N-(Cinnamoyl)-4-methoxyaniline to its primary target proteins, elucidates the causality behind experimental assay design, and establishes self-validating protocols for quantifying these interactions.

Target Protein Landscape and Binding Mechanisms

The structural topology of N-(Cinnamoyl)-4-methoxyaniline allows it to act as a privileged scaffold, interacting with multiple protein targets across both plant and mammalian systems. Its binding affinity is primarily driven by the electron-rich 4-methoxyphenyl ring and the conformational rigidity of the cinnamoyl double bond.

Acetohydroxyacid Synthase (AHAS)

In agricultural biotechnology, cinnamanilide derivatives are potent inhibitors of Acetohydroxyacid Synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids. Molecular docking studies on related cinnamanilide analogs reveal robust binding affinities (binding energies up to -8.5 kcal/mol), with the ligand occupying the catalytic pocket. The interaction is stabilized by critical hydrogen bonds with residues such as Ile396, Arg246, and Ser186 [2]. By competing with the natural substrate, these compounds induce amino acid starvation.

Transient Receptor Potential Ankyrin 1 (TRPA1)

In mammalian neurophysiology, cinnamamide and cinnamaldehyde derivatives are well-documented modulators of the TRPA1 channel. The large aromatic rings of the cinnamoyl scaffold favor deep insertion into the hydrophobic pockets of TRPA1. Computational profiling indicates binding affinities ranging from -8.0 to -9.6 kcal/mol, driven predominantly by strong π−π interactions (e.g., Phe841, Phe947) and π -alkyl interactions (e.g., Leu807, Ile837)[3].

Pulmonary Artery Smooth Muscle Cells (PA-SMCs)

Beyond direct receptor binding, N-(Cinnamoyl)-4-methoxyaniline exhibits significant phenotypic activity. It has been explicitly synthesized and evaluated for its anti-proliferative effects on isolated Pulmonary Artery Smooth Muscle Cells (PA-SMCs)[4]. The inhibition of PA-SMC proliferation is a highly sought-after mechanism for the treatment of idiopathic pulmonary arterial hypertension (PAH), a condition characterized by tumor-like excessive cellular proliferation.

Quantitative Binding and Activity Profile

The following table synthesizes the quantitative binding data and mechanistic interactions for N-(Cinnamoyl)-4-methoxyaniline and its direct structural analogs across validated targets.

Target Protein / SystemAssay ModalityBinding Affinity / EfficacyKey Interacting Residues / Mechanism
AHAS In Silico Docking Δ G -8.5 kcal/molIle396, Arg246, Ser186 (H-bonding)
TRPA1 Channel In Silico / In Vitro Δ G: -8.0 to -9.6 kcal/molPhe841, Leu807 ( π−π and π -alkyl)
PA-SMCs BrdU IncorporationMarked Proliferation InhibitionDNA synthesis blockade (Phenotypic)

Mechanistic Pathway Visualization

To conceptualize the polypharmacological nature of this compound, the following directed graph illustrates the divergence of its mechanism of action across different biological systems.

Pathway cluster_0 Primary Validated Targets cluster_1 Phenotypic Outcomes Ligand N-(Cinnamoyl)-4-methoxyaniline (Ligand) AHAS Acetohydroxyacid Synthase (AHAS) Ligand->AHAS Competitive Binding (KD ~ µM range) TRPA1 TRPA1 Channel (Hydrophobic Pocket) Ligand->TRPA1 π-π / π-alkyl Interactions PASMC PA-SMC Proliferation Inhibition Ligand->PASMC Direct Phenotypic Assay Herbicide BCAA Starvation (Herbicidal Activity) AHAS->Herbicide Enzymatic Inhibition TRPA1->PASMC Downstream Modulation

Fig 1. Target landscape and phenotypic outcomes of N-(Cinnamoyl)-4-methoxyaniline binding.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I emphasize that experimental design must be driven by the physicochemical properties of the ligand. N-(Cinnamoyl)-4-methoxyaniline is highly lipophilic (due to the methoxy-phenyl and cinnamoyl rings). Standard aqueous assays will fail due to compound aggregation. The following protocols are engineered specifically to mitigate these artifacts.

Surface Plasmon Resonance (SPR) for KD​ Determination

Causality & Rationale: Isothermal Titration Calorimetry (ITC) is often the gold standard for thermodynamics, but it requires high concentrations of soluble ligand. Given the poor aqueous solubility of N-(Cinnamoyl)-4-methoxyaniline, SPR is the superior choice. We utilize a CM5 sensor chip and mandate a 5% DMSO running buffer. The DMSO prevents non-specific hydrophobic partitioning of the ligand into the dextran matrix, which would otherwise cause false-positive "super-stoichiometric" sensorgrams.

Step-by-Step Protocol:

  • Surface Preparation: Dock the CM5 chip into the SPR instrument (e.g., Biacore T200). Normalize the temperature to 25°C.

  • Immobilization: Activate flow cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the recombinant target protein (e.g., AHAS or TRPA1 extracellular domain, 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Use FC1 as a blank reference.

  • Analyte Preparation: Dissolve N-(Cinnamoyl)-4-methoxyaniline in 100% DMSO to a 10 mM stock. Dilute into the running buffer (PBS-T: 10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20) to achieve a final DMSO concentration of exactly 5.0%. Prepare a 2-fold dilution series (e.g., 100 µM down to 3.125 µM).

  • Binding Kinetics: Inject the analyte series over FC1 and FC2 at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Solvent Correction & Regeneration: Because bulk refractive index shifts occur with DMSO, run a solvent correction curve (4.5% to 5.5% DMSO). Regenerate the surface between cycles using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Phenotypic Validation: PA-SMC BrdU Proliferation Assay

Causality & Rationale: When evaluating anti-proliferative effects[4], tetrazolium-based assays (like MTT or WST-1) are heavily confounded by compounds that interact with mitochondrial enzymes. Cinnamic acid derivatives are known to influence mitochondrial aldehyde dehydrogenases[5]. Therefore, we must use Bromodeoxyuridine (BrdU) incorporation. BrdU directly quantifies de novo DNA synthesis, providing an artifact-free, direct measurement of cellular proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed isolated PA-SMCs in a 96-well tissue culture plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Synchronization: Wash cells twice with PBS and replace the media with starvation media (DMEM + 0.1% FBS) for 24 hours to synchronize the cells in the G0/G1 phase.

  • Compound Treatment: Pre-treat the cells with varying concentrations of N-(Cinnamoyl)-4-methoxyaniline (e.g., 1, 10, 50 µM) for 2 hours. Stimulate proliferation by adding 10% FBS or 20 ng/mL PDGF-BB.

  • BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for the final 12 hours of the treatment period.

  • Fixation and Detection: Remove media, add FixDenat solution for 30 minutes to fix cells and denature DNA. Incubate with anti-BrdU-POD antibody for 90 minutes. Wash thoroughly and add TMB substrate.

  • Quantification: Stop the reaction with 1 M H2​SO4​ and read the absorbance at 450 nm (reference 690 nm) using a microplate reader. Calculate the IC50​ for proliferation inhibition.

Workflow Visualization

Workflow Step1 1. In Silico Docking AutoDock Vina Step2 2. Target Immobilization CM5 Chip (Amine Coupling) Step1->Step2 Step3 3. SPR Kinetics Analyte + 5% DMSO Step2->Step3 Step4 4. Phenotypic Validation BrdU Incorporation Step3->Step4

Fig 2. Self-validating experimental workflow from in silico docking to phenotypic validation.

Conclusion

The binding affinity of N-(Cinnamoyl)-4-methoxyaniline is defined by its ability to leverage hydrophobic and π -driven interactions within deep target pockets, such as those found in AHAS and TRPA1. By employing rigorous, solubility-aware biophysical techniques like SPR, and artifact-free phenotypic assays like BrdU incorporation, researchers can accurately map the polypharmacological landscape of this unique cinnamamide derivative, paving the way for applications ranging from novel herbicides to PAH therapeutics.

References

  • N-(Cinnamoyl)-4-methoxyaniline | C16H15NO2 | CID 690965 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Binding Affinity Analysis of Cinnamanilide and α-Aminophosphonic Acid Derivatives for Acetohydroxyacid Synthase through Molecular Docking ResearchGate URL:[Link]

  • Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells - PMC National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells ResearchGate URL:[Link]

  • Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(Cinnamoyl)-4-methoxyaniline

Application Note: Scalable Synthesis and Characterization of N-(Cinnamoyl)-4-methoxyaniline Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: N-(Cinnamoyl)-4-methoxyaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Characterization of N-(Cinnamoyl)-4-methoxyaniline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: N-(Cinnamoyl)-4-methoxyaniline (also known as N-(4-methoxyphenyl)cinnamamide) CAS Number: 76228-15-4

Introduction and Strategic Overview

N-(Cinnamoyl)-4-methoxyaniline is a critical synthetic intermediate widely utilized in the development of biologically active heterocycles. It serves as a primary precursor for the synthesis of 6-methoxyquinolin-2(1H)-one derivatives via intramolecular Friedel-Crafts cycloelimination or photoredox cyclization [1]. These quinolinone scaffolds are essential building blocks for potent phosphodiesterase 3 (PDE3) inhibitors, such as Cilostamide, which exhibit cardiotonic and anti-platelet aggregation properties [2]. Furthermore, cinnamamide derivatives themselves have been evaluated for anti-proliferative effects on pulmonary artery smooth muscle cells [3].

This application note details a highly scalable, step-by-step Schotten-Baumann-type amidation protocol. Unlike anhydrous methods requiring inert atmospheres and expensive organic bases, this biphasic aqueous-acetone methodology maximizes atom economy, utilizes inexpensive inorganic bases, and allows for product isolation via simple filtration [2].

Reaction Mechanism & Workflow

The synthesis relies on the nucleophilic acyl substitution of an acid chloride by an aromatic amine. The biphasic system ensures that the highly reactive cinnamoyl chloride is partitioned effectively to react with the amine, while the inorganic base neutralizes the generated hydrochloric acid in the aqueous layer, preventing the deactivation of the nucleophile.

G A 4-Methoxyaniline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Cinnamoyl Chloride (Electrophile) B->C D N-(Cinnamoyl)-4-methoxyaniline (Target Amide) C->D Elimination of Cl- E HCl Byproduct (Neutralized by K2CO3) C->E

Reaction mechanism of N-(Cinnamoyl)-4-methoxyaniline synthesis via Schotten-Baumann amidation.

Materials and Reagents

Safety Note: Cinnamoyl chloride is a lachrymator and moisture-sensitive corrosive agent. 4-Methoxyaniline is toxic and can cause methemoglobinemia. All handling must be performed in a certified chemical fume hood using appropriate PPE.

Reagent / MaterialMW ( g/mol )AmountMoles (mmol)EquivalentsRole in Synthesis
4-Methoxyaniline 123.159.0 g73.11.00Limiting Reagent / Nucleophile
Cinnamoyl Chloride 166.6015.0 g90.01.23Electrophile
Potassium Carbonate 138.2115.0 g108.51.48Acid Scavenger
Acetone 58.0850 mL--Organic Co-solvent
Deionized Water 18.02100 mL--Aqueous Solvent
Ice-Water 18.021000 mL--Precipitation Medium

Step-by-Step Synthesis Protocol

This protocol is engineered as a self-validating system; physical phase changes at each step serve as visual confirmation of reaction progress.

Step 1: Preparation of the Biphasic Reaction Matrix

  • Equip a 500 mL round-bottom flask with a heavy-duty magnetic stir bar and a dropping funnel.

  • Add 9.0 g of 4-methoxyaniline and 15.0 g of potassium carbonate ( K2​CO3​ ) to the flask.

  • Add 100 mL of deionized water followed by 50 mL of acetone. Stir vigorously until a uniform suspension/solution is achieved.

  • Causality & Insight: Acetone is selected as the organic co-solvent because it dissolves the organic amine while remaining miscible with water. The water dissolves the K2​CO3​ . The inorganic base is strictly required to act as an acid scavenger; without it, the HCl byproduct would protonate the remaining 4-methoxyaniline, forming an unreactive anilinium salt and stalling the reaction at 50% theoretical yield [2].

Step 2: Electrophilic Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Dissolve 15.0 g of cinnamoyl chloride in a minimal amount of dry acetone (optional, for easier transfer) or load the neat liquid/melted solid into the dropping funnel.

  • Add the cinnamoyl chloride dropwise over a period of 15–20 minutes, maintaining vigorous stirring.

  • Causality & Insight: The reaction is highly exothermic. Dropwise addition at 0 °C is critical to suppress the competing side reaction: the base-catalyzed hydrolysis of cinnamoyl chloride into cinnamic acid. Maintaining a low temperature ensures the amine outcompetes water for the electrophile.

Step 3: Reaction Maturation

  • Once the addition is complete, maintain the reaction at 0 °C and stir for an additional 0.5 hours[2].

  • Process Validation: The reaction mixture will transition from a clear/light suspension to a thick, opaque slurry as the highly insoluble amide product begins to crash out of the aqueous-organic mixture.

Step 4: Quenching and Product Isolation

  • Transfer the entire reaction mixture by pouring it slowly into a 2 L beaker containing 1000 mL of vigorously stirred ice-water.

  • Stir for 10 minutes to ensure complete precipitation of the product and dissolution of any unreacted K2​CO3​ or generated KCl salts.

  • Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 × 100 mL) to remove trace salts and residual acetone.

  • Causality & Insight: The target molecule, N-(Cinnamoyl)-4-methoxyaniline, is highly lipophilic and insoluble in cold water. Pouring the mixture into a massive excess of water forces the product out of the acetone phase, allowing for high-purity isolation without the need for silica gel chromatography or liquid-liquid extraction.

Step 5: Drying

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the crude product. Further recrystallization can be performed using ethanol if ultra-high purity is required for downstream catalytic cyclizations.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch, compare the isolated material against the following benchmarked spectroscopic data [3].

Analytical MethodExpected Result / Signal Assignment
Appearance White to pale-yellow crystalline solid.
Yield ~80–90% (based on literature precedents for this route).
Mass Spectrometry (ESI-HRMS) m/z [M+H]+ calcd for C16​H16​NO2​ : 254.1181, found ~254.1202.
1 H NMR (400 MHz, CDCl3​ ) δ 3.80 (s, 3H, −OCH3​ ), 6.54 (d, J=15.6 Hz, 1H, vinylic CH), 6.89 (d, J=9.2 Hz, 2H, Ar-H), 7.30–7.38 (m, 4H, Ar-H), 7.50–7.55 (m, 4H, Ar-H), 7.74 (d, J=15.6 Hz, 1H, vinylic CH).
Validation Metric (Stereochemistry) The coupling constant ( J=15.6 Hz) of the vinylic protons confirms the retention of the (E)-trans geometry from the cinnamoyl chloride starting material.

References

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters ACS Omega[Link]

  • NEW PROCEDURE FOR THE TOTAL SYNTHESIS OF CILOSTAMIDE Journal of the Iranian Chemical Society[Link]

  • Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells ResearchGate[Link]

Application

Application Note: A Robust Protocol for the Carbodiimide-Mediated Synthesis of N-(Cinnamoyl)-4-methoxyaniline

An Application Note for Drug Development Professionals and Organic Chemists Introduction and Significance Cinnamic acid and its derivatives are a class of compounds recognized for their significant and diverse pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Organic Chemists

Introduction and Significance

Cinnamic acid and its derivatives are a class of compounds recognized for their significant and diverse pharmacological activities.[1] The amide derivatives, in particular, are of high interest in medicinal chemistry and drug development due to their potential biological efficacy.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of a specific cinnamoyl amide, N-(Cinnamoyl)-4-methoxyaniline, through the direct amidation of cinnamic acid with p-anisidine.

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the direct thermal condensation of these functional groups requires high temperatures and often results in poor yields, as a preliminary acid-base reaction forms a non-reactive ammonium carboxylate salt.[4][5] To overcome this thermodynamic barrier under mild conditions, a coupling agent is essential. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC), a widely-used and cost-effective reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.[4][6][7] The inclusion of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is also detailed, which serves to accelerate the reaction, particularly for less reactive amines.[8][9]

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that not only outlines the procedural steps but also explains the underlying chemical principles and rationale for each experimental choice.

Reaction Mechanism: The Role of DCC and DMAP

The core of this synthesis is the DCC-mediated coupling of a carboxylic acid and an amine. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

  • Activation of Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by cinnamic acid. This is followed by the nucleophilic attack of the resulting carboxylate anion on the central carbon of the carbodiimide. This forms the key O-acylisourea intermediate, which is highly electrophilic and primed for reaction.[4][6]

  • Nucleophilic Attack by Amine: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate and Product Formation: This attack forms a tetrahedral intermediate. The intermediate then collapses, forming the stable amide bond and releasing N,N'-dicyclohexylurea (DCU), a thermally stable byproduct.[5][6]

  • Catalysis by DMAP: DMAP functions as a superior acyl transfer agent.[8][10] It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This species is significantly more electrophilic than the O-acylisourea, leading to a faster and more efficient reaction with the amine.[9][10] This catalytic cycle is crucial for achieving high yields, especially when dealing with sterically hindered or electronically deactivated amines.[8][9]

A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unable to react further with the amine. The use of DMAP helps to minimize this side reaction by accelerating the desired nucleophilic attack.[10]

DCC_DMAP_Coupling_Mechanism cluster_activation Activation cluster_catalysis Catalytic Pathway Cinnamic_Acid Cinnamic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Cinnamic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP Product N-(Cinnamoyl)-4-methoxyaniline (Amide Product) O_Acylisourea->Product + p-Anisidine p_Anisidine p-Anisidine (R'-NH2) DMAP DMAP (Catalyst) Acylpyridinium->Product + p-Anisidine - DMAP DCU Dicyclohexylurea (DCU) (Byproduct) Product->DCU (forms simultaneously) Experimental_Workflow Start 1. Combine Reactants (Cinnamic Acid, p-Anisidine, DMAP in DCM) Cooling 2. Cool to 0 °C (Ice Bath) Start->Cooling Addition 3. Add DCC Solution Cooling->Addition Reaction 4. Stir at Room Temp (12-18 hours) Addition->Reaction Filtration 5. Filter DCU Byproduct Reaction->Filtration Workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) Filtration->Workup Drying 7. Dry Organic Layer (Na₂SO₄) Workup->Drying Evaporation 8. Concentrate in vacuo Drying->Evaporation Purification 9. Recrystallize Crude Product Evaporation->Purification Characterization 10. Analyze Final Product (NMR, IR, MS) Purification->Characterization

Caption: Overall workflow for the synthesis of N-(Cinnamoyl)-4-methoxyaniline.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cinnamic acid (1.48 g, 10.0 mmol), p-anisidine (1.23 g, 10.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the initial exothermic reaction upon DCC addition.

  • DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 30 mL of anhydrous DCM in a separate beaker. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. [11]6. Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate. [2]Visualize spots under UV light (254 nm). The disappearance of starting materials and the appearance of a new, less polar product spot indicates reaction completion.

Work-up and Purification
  • Byproduct Removal: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (~10 mL) to recover any entrained product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove DMAP and any unreacted p-anisidine.

    • Saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted cinnamic acid.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: The crude solid is best purified by recrystallization to obtain a high-purity final product. [12] * Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add water dropwise until the solution becomes faintly turbid.

    • Gently heat the solution until it becomes clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [13][14] * Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.

Characterization of N-(Cinnamoyl)-4-methoxyaniline

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₆H₁₅NO₂ [15][16]* Molecular Weight: 253.29 g/mol [15]* Expected Spectroscopic Data:

    • ¹H NMR: Peaks corresponding to the aromatic protons of both rings, the vinyl protons of the cinnamoyl group (as doublets with a large coupling constant, >15 Hz, indicative of the trans configuration), the methoxy group singlet, and the amide N-H proton singlet. [15] * IR (cm⁻¹): Characteristic peaks for N-H stretching (~3300-3400), C=O stretching of the amide (~1650-1680), and C=C stretching (~1600-1625).

    • Mass Spectrometry (ESI-MS): A prominent peak at m/z = 254.1 [M+H]⁺. [15]

Safety and Handling Precautions

Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

  • Cinnamic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. [17][18]Avoid inhalation of dust. [19]* p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled. [20]It is a suspected mutagen and can cause damage to organs through prolonged exposure. [20]Handle with extreme care.

  • DCC: A potent skin sensitizer that can cause severe allergic reactions upon contact. It is also corrosive. Avoid all skin contact and inhalation.

  • DMAP: Highly toxic and corrosive. Can be absorbed through the skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Acid-Amine Coupling using DCC - Organic Synthesis . Organic-Chemistry.org. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. Available from: [Link]

  • mechanism of amide formation with DCC . YouTube. Available from: [Link]

  • Organic Chemistry - DCC Coupling Mechanism . YouTube. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Center for Biotechnology Information. Available from: [Link]

  • Preparation of amides using DCC (video) . Khan Academy. Available from: [Link]

  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine . National Center for Biotechnology Information. Available from: [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS . Malaysian Journal of Analytical Sciences. Available from: [Link]

  • N-(Cinnamoyl)-4-methoxyaniline . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • N‒(4'‒methoxyCinnamyl)aniline ( NMR IS EASY) . ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]

  • Cinnamic Acid - Material Safety Data Sheet (MSDS) . Sciencelab.com. Available from: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Royal Society of Chemistry. Available from: [Link]

  • Coupling Reagents - Aapptec Peptides . Aapptec. Available from: [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa . Royal Society of Chemistry. Available from: [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? . ResearchGate. Available from: [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chemistry of Amides . Chemistry LibreTexts. Available from: [Link]

  • Web Supplement Green Chemistry . Journal of Chemical Education. Available from: [Link]

  • Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities . National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Cinnamic Acid Derivatives . Atlantis Press. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. Available from: [Link]

  • N-(Cinnamoyl)-4-methoxyaniline — Chemical Substance Information . NextSDS. Available from: [Link]

  • One-pot synthesis of cinnamoyl hydrazides . Arkivoc. Available from: [Link]

  • recrystallization.pdf . University of Colorado Boulder. Available from: [Link]

  • Novabiochem® Coupling reagents . Merck Millipore. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available from: [Link]

  • Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub. Available from: [Link]

  • Recrystallisation Help : r/Chempros . Reddit. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry. Available from: [Link]

  • How to Make Amides: Mechanism . YouTube. Available from: [Link]

  • Crystal growth and characterization of a new NLO material: 4-Methoxyaniline . Prime Scholars. Available from: [Link]

  • Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Purification by Recrystallization . CUNY. Available from: [Link]

Sources

Method

Application Note: Green Catalytic Synthesis of N-(Cinnamoyl)-4-methoxyaniline via Direct Amidation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary Amide bond formation is a cornerstone reaction in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

Amide bond formation is a cornerstone reaction in pharmaceutical development. However, traditional synthetic routes rely heavily on stoichiometric, atom-uneconomical coupling reagents (e.g., HATU, EDC, DCC) or hazardous acyl chlorides, generating substantial chemical waste. This application note details a highly efficient, green chemistry protocol for the direct amidation of cinnamic acid and 4-methoxyaniline (p-anisidine) to yield N-(Cinnamoyl)-4-methoxyaniline . By leveraging catalytic boric acid or arylboronic acid derivatives under dehydrative conditions, we achieve high atom economy, eliminate toxic byproducts, and streamline the purification process.

Scientific Rationale & Mechanistic Insights

Coupling poorly nucleophilic amines, such as anilines, with carboxylic acids is a notorious challenge in organic synthesis[1]. The lone pair on the nitrogen of 4-methoxyaniline is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to aliphatic amines. Traditional direct amidation without coupling agents typically requires extreme temperatures (>150°C), leading to substrate degradation.

To overcome this thermodynamic barrier while adhering to green chemistry principles, we utilize a catalytic approach. Boric acid ( B(OH)3​ ) and its derivatives (e.g., 5-methoxy-2-iodophenylboronic acid, MIBA) act as highly effective, atom-economical catalysts for direct amidation[2].

Causality of the Catalytic Cycle: The catalyst reacts with cinnamic acid to form a transient, highly electrophilic monoacyl borate (mixed anhydride) intermediate[2]. This bifunctional activation lowers the activation energy required for nucleophilic attack. Upon attack by 4-methoxyaniline, a tetrahedral amine-borate complex forms, which subsequently collapses to release the target amide and water, regenerating the catalyst[3]. Because water is a byproduct that can hydrolyze the intermediate back to the starting materials, continuous water removal is the critical driving force of this reaction[3].

Mechanistic Pathway Visualization

G CinnamicAcid Cinnamic Acid (Substrate) MonoacylBorate Monoacyl Borate (Activated Intermediate) CinnamicAcid->MonoacylBorate + Catalyst - H2O Aniline 4-Methoxyaniline (Nucleophile) TetrahedralComplex Tetrahedral Complex (Transition State) Aniline->TetrahedralComplex Catalyst Boric / Boronic Acid (Green Catalyst) Catalyst->MonoacylBorate MonoacylBorate->TetrahedralComplex + 4-Methoxyaniline TetrahedralComplex->Catalyst Regeneration Product N-(Cinnamoyl)-4-methoxyaniline (Target Amide) TetrahedralComplex->Product Catalyst Release Water H2O (Byproduct) TetrahedralComplex->Water Dehydration

Catalytic cycle of boric acid-mediated direct amidation of cinnamic acid and 4-methoxyaniline.

Experimental Protocols

Protocol A: Boric Acid-Catalyzed Amidation via Azeotropic Distillation (Scale-Up Friendly)

This method is ideal for multi-gram synthesis where continuous water removal is managed via a Dean-Stark apparatus.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap pre-filled with 2-MeTHF. Attach a reflux condenser.

  • Reagent Loading: Add Cinnamic acid (10.0 mmol, 1.48 g), 4-methoxyaniline (10.5 mmol, 1.29 g, slight excess to drive completion), and Boric acid (1.0 mmol, 62 mg, 10 mol% catalyst loading)[4].

  • Solvent Addition: Add 40 mL of 2-MeTHF to the flask.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 16–24 hours. The Dean-Stark trap will collect the azeotropically removed water, preventing catalyst deactivation.

  • Reaction Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 6:4). The product spot will appear at a lower Rf​ than the starting acid.

  • Aqueous Workup: Upon completion, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted aniline), saturated aqueous NaHCO3​ (to deprotonate and remove unreacted cinnamic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure N-(Cinnamoyl)-4-methoxyaniline.

Protocol B: Microwave-Assisted Amidation (Rapid Library Generation)

Microwave irradiation provides uniform heating and accelerates the dehydration step, making it ideal for rapid medicinal chemistry workflows.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-safe vial, combine Cinnamic acid (2.0 mmol, 296 mg) and 4-methoxyaniline (2.1 mmol, 258 mg).

  • Catalyst & Desiccant: Add a highly active boronic acid catalyst such as MIBA (5 mol%) or Boric acid (10 mol%). Add 500 mg of activated 4Å molecular sieves to sequester water in situ[3].

  • Solvent: Add 2.5 mL of 2-MeTHF.

  • Irradiation: Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 110°C for 30 minutes.

  • Filtration & Workup: Cool the vial, uncap, and filter the mixture through a Celite pad to remove the molecular sieves, washing the pad with ethyl acetate. Perform the same aqueous workup as described in Protocol A, Step 6.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the two protocols, demonstrating the efficiency of green catalytic systems.

ParameterProtocol A (Azeotropic Distillation)Protocol B (Microwave-Assisted)
Catalyst Boric Acid (10 mol%)MIBA (5 mol%) or Boric Acid (10 mol%)
Green Solvent 2-MeTHF2-MeTHF (Minimal volume)
Temperature 80°C (Reflux)110°C (Microwave)
Reaction Time 16 - 24 hours30 minutes
Water Removal Strategy Dean-Stark TrapActivated 4Å Molecular Sieves
Typical Yield 82 - 88%85 - 92%
E-factor (Waste Metric) LowVery Low

Trustworthiness & Self-Validating Systems

To ensure protocol integrity, every synthesized batch must be treated as a self-validating system. Do not proceed to biological assays without confirming the following analytical parameters for N-(Cinnamoyl)-4-methoxyaniline (PubChem CID: 690965)[5]:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Causality of Shifts: The presence of the trans-alkene is confirmed by two distinct doublets for the vinylic protons at ~6.6 ppm and ~7.7 ppm. Crucially, the coupling constant ( J≈15.5 Hz) validates the retention of the (E)-geometry during the catalytic cycle.

    • The methoxy group ( −OCH3​ ) on the aniline ring will appear as a sharp, integrated 3H singlet at ~3.8 ppm.

    • The newly formed amide N−H proton typically presents as a broad singlet around 7.4–7.6 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 254.1.

  • Troubleshooting: If the yield is low, the most common culprit is insufficient water removal. Ensure the Dean-Stark trap is properly primed or that the 4Å molecular sieves were freshly activated at 300°C under vacuum. Water poisons the monoacyl borate intermediate, halting the catalytic cycle.

References

  • Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines Source: ResearchGate URL:[Link]

  • Boric acid-grafted biochar (BoAB) for the direct amidation of carboxylic acids and amines Source: RSC Advances URL:[Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions Source: Science and Education Publishing URL:[Link]

  • Green Chemistry: Identification of more economical and more practical conditions for direct amidation Source: RSC Publishing URL:[Link]

  • N-(Cinnamoyl)-4-methoxyaniline | C16H15NO2 | CID 690965 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Application

Application Notes and Protocols for N-(Cinnamoyl)-4-methoxyaniline in Early-Stage Drug Discovery

Abstract N-(Cinnamoyl)-4-methoxyaniline is a synthetic compound belonging to the chalcone and cinnamic acid derivative family. Structurally, it features two aromatic rings connected by an α,β-unsaturated carbonyl system,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(Cinnamoyl)-4-methoxyaniline is a synthetic compound belonging to the chalcone and cinnamic acid derivative family. Structurally, it features two aromatic rings connected by an α,β-unsaturated carbonyl system, a scaffold known for a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the potential applications of N-(Cinnamoyl)-4-methoxyaniline in early-stage drug discovery. Drawing upon the established bioactivities of structurally related cinnamoyl and chalcone derivatives, this document outlines detailed protocols for evaluating its potential as an anticancer, anti-inflammatory, and antioxidant agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound class.

Introduction: The Therapeutic Promise of Cinnamoyl Scaffolds

Cinnamic acid and its derivatives are naturally occurring compounds that have long been recognized for their medicinal properties.[3] Modern pharmacological research has identified these molecules as privileged structures in drug discovery, demonstrating a broad spectrum of biological effects, including anti-tumor, anti-inflammatory, antimicrobial, and antioxidant activities.[3][4][5] The core structure, characterized by a phenyl ring attached to an acrylic acid moiety, lends itself to diverse chemical modifications, enabling the synthesis of extensive compound libraries for screening.

N-(Cinnamoyl)-4-methoxyaniline, with its methoxy-substituted aniline ring, represents a promising candidate for further investigation. The methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioactivity and drug-like characteristics. This document serves as a practical guide for initiating the preclinical evaluation of N-(Cinnamoyl)-4-methoxyaniline.

Potential Therapeutic Applications and Screening Protocols

Based on the well-documented activities of related chalcones and cinnamoyl derivatives, N-(Cinnamoyl)-4-methoxyaniline is a prime candidate for screening in several key therapeutic areas.

Anticancer Activity

Cinnamoyl derivatives have shown considerable promise as anticancer agents by modulating critical signaling pathways that govern cell growth, proliferation, and apoptosis.[1][6] The following protocols are designed to assess the cytotoxic and apoptotic potential of N-(Cinnamoyl)-4-methoxyaniline against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., U87MG glioblastoma, SHSY-5Y neuroblastoma) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[1][6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of N-(Cinnamoyl)-4-methoxyaniline in DMSO. Further create serial dilutions in the culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium with 100 µL of the medium containing the various concentrations of N-(Cinnamoyl)-4-methoxyaniline. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CompoundCell LineIC50 (µM)
N-(Cinnamoyl)-4-methoxyanilineU87MGTBD
N-(Cinnamoyl)-4-methoxyanilineSHSY-5YTBD
Doxorubicin (Positive Control)U87MGValue
Doxorubicin (Positive Control)SHSY-5YValue

TBD: To be determined experimentally.

G cluster_0 In Vitro Anticancer Evaluation start Cancer Cell Lines (e.g., U87MG, SHSY-5Y) seed Seed cells in 96-well plates start->seed treat Treat with N-(Cinnamoyl)-4-methoxyaniline (serial dilutions) seed->treat incubate Incubate for 24-72h treat->incubate mtt Perform MTT Assay for Viability incubate->mtt ic50 Calculate IC50 Value mtt->ic50 apoptosis Investigate Apoptosis (Flow Cytometry) ic50->apoptosis If potent pathway Western Blot for Apoptotic Markers (e.g., Caspases) apoptosis->pathway end Lead Candidate Potential pathway->end

Caption: Workflow for assessing the anticancer potential of N-(Cinnamoyl)-4-methoxyaniline.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Cinnamoyl derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[3][8][9]

The Griess assay is a straightforward method for quantifying nitrite, a stable and quantifiable breakdown product of NO.

Principle: This assay relies on a diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.[1]

  • Pre-treatment: Pre-treat the cells with various concentrations of N-(Cinnamoyl)-4-methoxyaniline for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.[1]

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (untreated)ValueN/A
LPS (1 µg/mL)Value0%
LPS + N-(Cinnamoyl)-4-methoxyaniline (10 µM)TBDTBD
LPS + N-(Cinnamoyl)-4-methoxyaniline (25 µM)TBDTBD
LPS + N-(Cinnamoyl)-4-methoxyaniline (50 µM)TBDTBD

TBD: To be determined experimentally.

G cluster_1 Potential Anti-inflammatory Mechanism lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Signaling Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos iNOS nfkb->inos inflammation Inflammation cytokines->inflammation no Nitric Oxide (NO) inos->no no->inflammation compound N-(Cinnamoyl)-4- methoxyaniline compound->nfkb Inhibition

Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.[3]

Antioxidant Activity

Many cinnamoyl derivatives exhibit antioxidant properties by scavenging free radicals, which are implicated in oxidative stress and various diseases.[4][10]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and its color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of N-(Cinnamoyl)-4-methoxyaniline in methanol at various concentrations.

    • Use Ascorbic Acid as a positive control.[10]

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% DPPH Scavenging Activity
N-(Cinnamoyl)-4-methoxyaniline10TBD
N-(Cinnamoyl)-4-methoxyaniline25TBD
N-(Cinnamoyl)-4-methoxyaniline50TBD
N-(Cinnamoyl)-4-methoxyaniline100TBD
Ascorbic Acid (Positive Control)5Value

TBD: To be determined experimentally.

Physicochemical Properties and Drug-Likeness

For any compound to be a viable drug candidate, it must possess favorable physicochemical properties. N-(Cinnamoyl)-4-methoxyaniline's properties can be computationally predicted and experimentally verified.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂[11]
Molecular Weight 253.29 g/mol [11]
CAS Number 76228-15-4[12][13]
IUPAC Name (E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide[11]
Predicted LogP 3.6[11]

These properties suggest that N-(Cinnamoyl)-4-methoxyaniline adheres to Lipinski's rule of five, indicating good potential for oral bioavailability. Further ADME (Absorption, Distribution, Metabolism, and Excretion) studies are warranted.[6]

Synthesis

N-(Cinnamoyl)-4-methoxyaniline can be synthesized via the condensation of a substituted aniline with a cinnamoyl derivative. A common method involves the reaction of cinnamoyl chloride with 4-methoxyaniline in the presence of a base. The purity of the synthesized compound should be confirmed using techniques such as NMR, mass spectrometry, and HPLC.[4][14]

Conclusion and Future Directions

N-(Cinnamoyl)-4-methoxyaniline is a promising scaffold for early-stage drug discovery. The protocols outlined in this guide provide a robust framework for its initial characterization as a potential anticancer, anti-inflammatory, and antioxidant agent. Positive results from these in vitro assays would justify further investigation, including mechanism of action studies, in vivo efficacy models, and comprehensive ADME/Tox profiling, to fully elucidate its therapeutic potential.

References

  • Synthesis and Evaluation of Substituted Cinnamoyl Alanines for Antiinflammatory, Analgesic and Antioxidant Activities. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • RSC Publishing. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Retrieved from [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2024, August 30). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. (2019, March 19). PMC. Retrieved from [Link]

  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Strategy used for the biological synthesis of cinnamoyl,... (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Evaluation of Substituted Cinnamoyl Alanines for Antiinflammatory, Analgesic and Antioxidant Activities | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31). MDPI. Retrieved from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • N-(Cinnamoyl)-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. (2010, April 1). PubMed. Retrieved from [Link]

  • N-(Cinnamoyl)-4-methoxyaniline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • N-(Cinnamoyl)-4-methoxyaniline(CAS# 76228-15-4 ). (n.d.). Angene. Retrieved from [Link]

  • Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes. (n.d.). PMC. Retrieved from [Link]

  • Preparation method of N-methyl-4-methoxyaniline. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-(Cinnamoyl)-4-methoxyaniline synthesis

Welcome to the Synthesis Support Desk. This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers optimizing the amide coupling of cinnamic acid (or cinnamoyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Desk. This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers optimizing the amide coupling of cinnamic acid (or cinnamoyl chloride) with 4-methoxyaniline (p-anisidine). As an application scientist, I have designed this guide to move beyond basic recipes, focusing instead on the chemical causality that dictates reaction success.

Mechanistic Workflow & Logic

The synthesis of N-(cinnamoyl)-4-methoxyaniline can be approached via two primary pathways: the direct acylation using an acid chloride, or the activation of cinnamic acid using peptide coupling reagents. Understanding the intermediate states is critical for troubleshooting yield drops.

G Start Cinnamic Acid / Cinnamoyl Chloride + 4-Methoxyaniline Path1 Pathway A: Acid Chloride (Anhydrous or Biphasic) Start->Path1 Path2 Pathway B: Amide Coupling (EDC/HOAt or HATU) Start->Path2 Int1 Tetrahedral Intermediate (Nucleophilic Attack) Path1->Int1 Int2 O-Acylisourea / OAt-active ester (Activation) Path2->Int2 Prod N-(Cinnamoyl)-4-methoxyaniline (Target Amide) Int1->Prod HCl elimination Int2->Prod Amine attack

Reaction pathways for N-(Cinnamoyl)-4-methoxyaniline synthesis via acid chloride or coupling agents.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 60% when using cinnamoyl chloride under standard aqueous Schotten-Baumann conditions?

The Causality: The classic [1] utilizes a biphasic system (e.g., water and dichloromethane) with an aqueous base like NaOH or K₂CO₃ to neutralize the HCl byproduct. However, cinnamoyl chloride is highly susceptible to competitive hydrolysis in the aqueous phase, reverting to unreactive cinnamic acid before the amine can attack. While 4-methoxyaniline is an electron-rich, highly nucleophilic amine [2], poor biphasic mixing causes the local concentration of the acid chloride to drop rapidly, stalling the reaction. The Solution: Transition to an anhydrous environment. Substitute the aqueous base with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in dry dichloromethane (DCM) at 0 °C.

Q2: I am using cinnamic acid with EDC and HOBt, but the reaction stalls at 65% conversion. How can I drive it to completion?

The Causality: EDC-mediated coupling forms an unstable O-acylisourea intermediate. If the subsequent attack by HOBt (to form the active ester) or the amine is kinetically slow, the intermediate undergoes a deleterious, irreversible rearrangement into an unreactive N-acylurea byproduct [3]. The Solution: Upgrade your additive from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom at the 7-position of HOAt provides a neighboring group effect, acting as an intramolecular general base that accelerates the amine attack and outpaces the rearrangement pathway, frequently pushing conversions above 90% [4].

Q3: Is HATU a better choice than EDC/HOAt for this specific molecule?

The Causality: HATU is a uronium salt that forms a highly reactive OAt-active ester almost instantaneously. While it is the gold standard for sterically hindered amines, 4-methoxyaniline is an unhindered primary amine. Using HATU here is often unnecessary and can lead to the formation of guanidinium byproducts if the amine attacks the HATU reagent directly (a common side reaction if the amine is added before the carboxylic acid is fully activated) [3]. The Solution: If you must use HATU, you must pre-activate the cinnamic acid with HATU and DIPEA for exactly 3–5 minutes before introducing the 4-methoxyaniline. Otherwise, the EDC/HOAt system is cleaner and produces water-soluble byproducts that are easier to remove during workup.

Quantitative Yield Comparison

The following table summarizes the expected quantitative outcomes and primary failure modes based on the chosen synthetic methodology.

Synthesis MethodReagents / CatalystSolventTemp (°C)Avg. Yield (%)Primary Byproduct / Issue
Aqueous Schotten-Baumann Cinnamoyl Chloride, K₂CO₃Acetone/H₂O0 to RT55 - 65Cinnamic acid (hydrolysis)
Anhydrous Acid Chloride Cinnamoyl Chloride, DIPEADry DCM0 to RT85 - 92Triethylammonium chloride
Carbodiimide Coupling Cinnamic Acid, EDC, HOBtDMFRT60 - 70N-acylurea rearrangement
Optimized Uronium Cinnamic Acid, HATU, DIPEADMFRT90 - 95Guanidinium side-products
Optimized HOAt Coupling Cinnamic Acid, EDC, HOAt, DIPEADCM/DMFRT92 - 98 Water-soluble urea (easy wash)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow you to confirm the reaction's success in real-time.

Protocol A: Anhydrous Acid Chloride Method (Scale: 10 mmol)

Best for rapid synthesis when cinnamoyl chloride is available.

  • Amine Preparation: Dissolve 4-methoxyaniline (1.23 g, 10.0 mmol) and DIPEA (2.6 mL, 15.0 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under nitrogen. Cool the mixture to 0 °C using an ice bath.

    • Self-Validation Checkpoint 1: The solution should be clear and slightly pale yellow. Dark brown solutions indicate oxidized amine starting material, which must be recrystallized prior to use.

  • Acylation: Dissolve cinnamoyl chloride (1.83 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes via an addition funnel.

    • Self-Validation Checkpoint 2: Upon addition, you will immediately observe the formation of a white vapor/fume and a fine white precipitate (DIPEA hydrochloride) in the flask. This physical change confirms the nucleophilic acyl substitution is actively occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL).

    • Self-Validation Checkpoint 3: Check the pH of the aqueous HCl wash. It must be acidic (pH ~1-2) to ensure all residual 4-methoxyaniline has been protonated and partitioned into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol to yield pure N-(cinnamoyl)-4-methoxyaniline.

Protocol B: Optimized EDC/HOAt/DIPEA Method (Scale: 5 mmol)

Best for high-purity library synthesis starting from cinnamic acid.

  • Pre-Activation: In a dry flask, dissolve cinnamic acid (0.74 g, 5.0 mmol), EDC hydrochloride (1.15 g, 6.0 mmol), and HOAt (0.82 g, 6.0 mmol) in 20 mL of anhydrous DMF. Add DIPEA (2.6 mL, 15.0 mmol) and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Spot the mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The UV-active cinnamic acid spot (R_f ~0.2) should disappear, replaced by a new spot corresponding to the OAt-active ester.

  • Amine Addition: Add 4-methoxyaniline (0.68 g, 5.5 mmol) to the activated ester solution in one portion. Stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint 2: Conduct an LC-MS or TLC check. The appearance of a highly UV-active amide product spot (R_f ~0.5) confirms complete conversion.

  • Workup & Isolation: Dilute the reaction mixture with 50 mL of Ethyl Acetate. Wash aggressively with 5% aqueous LiCl (3 x 30 mL) to pull the DMF into the aqueous phase. Wash with saturated NaHCO₃ (30 mL) and brine (30 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The resulting product is typically >95% pure by NMR without the need for column chromatography.

References

  • "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Nimse, S. B., et al. "Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity." Journal of Chemistry, 2015. URL:[Link]

  • "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." National Institutes of Health (NIH) - PMC. URL:[Link]

Optimization

preventing side reactions during N-(Cinnamoyl)-4-methoxyaniline preparation

Welcome to the technical support center for the preparation of N-(Cinnamoyl)-4-methoxyaniline (also known as 4-methoxycinnamanilide). This guide is designed for researchers and drug development professionals to troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparation of N-(Cinnamoyl)-4-methoxyaniline (also known as 4-methoxycinnamanilide). This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, understand the mechanistic causality behind synthetic choices, and implement self-validating protocols.

Reaction Workflow & Side Reaction Mapping

Understanding the competing mechanistic pathways is critical for optimizing the amidation of cinnamic acid derivatives. The diagram below illustrates the primary synthetic route alongside the three most common side reactions that degrade yield.

SynthesisWorkflow CC Cinnamoyl Chloride + 4-Methoxyaniline Amidation Amidation (K2CO3, 0°C) CC->Amidation Main Pathway Michael Aza-Michael Addition CC->Michael Excess Amine / Heat Oxidation Amine Oxidation CC->Oxidation Air / Light Exposure Target N-(Cinnamoyl)-4-methoxyaniline (Target Amide) Amidation->Target High Yield FC Friedel-Crafts Cyclization Target->FC Lewis Acids / Heat Adduct β-Amino Amide Adduct Michael->Adduct Quinolinone 6-Methoxyquinolin-2(1H)-one FC->Quinolinone Degradation Quinone Imine Byproducts Oxidation->Degradation

Reaction pathways and common side reactions in N-(Cinnamoyl)-4-methoxyaniline synthesis.

Troubleshooting & FAQs

Q1: Why am I seeing Aza-Michael addition byproducts, and how do I prevent them? A: The cinnamoyl moiety contains an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack at the β-carbon by the amine[1]. 4-Methoxyaniline is highly nucleophilic due to the electron-donating methoxy group. Causality & Prevention: Aza-Michael addition is thermodynamically driven and exacerbated by high temperatures and excess amine. To prevent this, strictly control the stoichiometry (use no more than 1.05 equivalents of amine) and perform the acyl chloride addition at 0–5 °C. At low temperatures, the direct amidation of the highly electrophilic acyl chloride is kinetically favored over the conjugate addition.

Q2: My reaction mixture turns dark brown or black during the amidation. What causes this? A: 4-Methoxyaniline (p-anisidine) is highly electron-rich and prone to rapid oxidation when exposed to air or light, forming dark quinone imine and azo polymeric byproducts. Causality & Prevention: Dissolved oxygen in the solvent acts as an oxidant, a process accelerated by light and basic conditions. Always degas your solvents with an inert gas (N₂ or Ar) for at least 15 minutes prior to use. Store 4-methoxyaniline under an inert atmosphere, and wrap the reaction flask in aluminum foil to protect it from direct light.

Q3: I am observing unexpected cyclization to a quinolinone derivative. How can I isolate the open-chain amide? A: N-(Cinnamoyl)-4-methoxyaniline can undergo an intramolecular Friedel-Crafts alkylation/cyclization to form 6-methoxyquinolin-2(1H)-one (or 6-hydroxy-2(1H)-quinolinone if demethylation occurs)[2][3]. Causality & Prevention: This cyclization is triggered by the presence of Lewis acids (like AlCl₃) or prolonged exposure to high temperatures[4]. If you are synthesizing the amide via an acid chloride, ensure no Lewis acidic impurities are present in your glassware or reagents. Use a mild, inorganic base like K₂CO₃ to neutralize the generated HCl, which prevents acid-catalyzed cyclization while avoiding the side reactions sometimes caused by strong organic bases.

Quantitative Parameter Analysis

The table below summarizes the causal impact of different reaction parameters on the final product distribution, demonstrating why the Schotten-Baumann-type conditions (0 °C, K₂CO₃) are optimal.

Temperature (°C)Base / AdditiveAmine EquivalentsTarget Amide Yield (%)Aza-Michael Adduct (%)Cyclized Byproduct (%)
25Et₃N2.56525< 1
80None1.0401535
0 to 5 K₂CO₃ (aq) 1.05 92 < 2 < 1
120AlCl₃1.00085

Self-Validating Experimental Protocol

This protocol utilizes modified Schotten-Baumann conditions to maximize the yield of N-(Cinnamoyl)-4-methoxyaniline while systematically suppressing Michael addition, oxidation, and cyclization. Every step includes a validation checkpoint to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Amine Solution

  • Action: Dissolve 4-methoxyaniline (1.05 eq) and K₂CO₃ (1.5 eq) in a degassed mixture of distilled water and acetone (1:1 v/v). Cool the mixture to 0 °C in an ice bath under a continuous nitrogen sweep.

  • Self-Validation Checkpoint: The solution should remain clear and pale yellow. If the solution turns dark brown, amine oxidation has occurred; discard the mixture, verify your solvent degassing process, and start over.

Step 2: Addition of the Acylating Agent

  • Action: Dissolve cinnamoyl chloride (1.0 eq) in anhydrous acetone. Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel. Maintain the internal temperature strictly below 5 °C.

  • Self-Validation Checkpoint: A white or pale-yellow precipitate should begin forming almost immediately upon addition. Monitor the internal thermometer; temperature spikes above 5 °C indicate a risk of Aza-Michael adduct formation.

Step 3: Reaction Maturation

  • Action: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20–25 °C) over 2 hours.

  • Self-Validation Checkpoint: Perform a TLC check (Hexane:EtOAc 7:3). The plate should show complete consumption of the cinnamoyl chloride (R_f ~0.8) and the appearance of a strong UV-active spot for the amide product (R_f ~0.4).

Step 4: Quenching and Isolation

  • Action: Pour the mixture into a 5-fold volume of ice-cold distilled water. Stir vigorously for 15 minutes to fully precipitate the N-(Cinnamoyl)-4-methoxyaniline.

  • Self-Validation Checkpoint: Test the pH of the aqueous filtrate. It should be slightly basic (pH ~8) due to the residual K₂CO₃. This confirms that all generated HCl was successfully neutralized, preventing acid-catalyzed Friedel-Crafts cyclization during isolation.

Step 5: Purification

  • Action: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water and dilute cold HCl (0.1 M) to remove any unreacted amine. Recrystallize the crude solid from hot ethanol to afford the pure product.

References

  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors Source: MDPI URL
  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H)
  • Source: D-NB.
  • Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity Source: ResearchGate URL

Sources

Troubleshooting

enhancing bioavailability of N-(Cinnamoyl)-4-methoxyaniline in vivo

Welcome to the Technical Support Center for N-(Cinnamoyl)-4-methoxyaniline (CMA) formulation and in vivo evaluation. CMA is a highly lipophilic cinnamamide derivative with promising pharmacological properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(Cinnamoyl)-4-methoxyaniline (CMA) formulation and in vivo evaluation.

CMA is a highly lipophilic cinnamamide derivative with promising pharmacological properties. However, as a Biopharmaceutics Classification System (BCS) Class II compound, its therapeutic efficacy is severely bottlenecked by poor aqueous solubility, leading to erratic gastrointestinal absorption and low oral bioavailability[1][2]. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to help researchers successfully formulate and evaluate CMA in vivo.

Section 1: Formulation Troubleshooting & FAQs

Q1: During in vitro dissolution testing in Simulated Intestinal Fluid (FaSSIF), my unformulated CMA precipitates almost immediately. How can I maintain it in solution? Causality: CMA possesses a highly hydrophobic cinnamoyl backbone and a methoxyaniline ring, resulting in strong crystal lattice energy and minimal hydration capacity. In aqueous media, it lacks the necessary solvation energy to remain dissolved[3]. Solution: Transition from conventional suspensions to a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilizes an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form oil-in-water (O/W) microemulsions upon mild agitation in gastrointestinal fluids. This encapsulates CMA in a lipophilic core, preventing precipitation and presenting the drug in a highly solubilized state to the apical membrane[2][4].

Q2: I am developing a SMEDDS for CMA, but upon aqueous dilution, the droplet size exceeds 100 nm and the Polydispersity Index (PDI) is > 0.4. What is causing this instability? Causality: A droplet size > 100 nm with high PDI indicates insufficient reduction of interfacial tension, typically caused by an imbalanced surfactant-to-cosurfactant ratio (Km) or steric hindrance from the drug molecule disrupting the surfactant film[4]. Solution:

  • Re-evaluate the Km Ratio: Construct a pseudo-ternary phase diagram. Increase the co-surfactant (e.g., Transcutol P or PEG 400) proportion to increase the flexibility of the interfacial film, allowing it to curve more tightly around the oil droplets.

  • Check Lipid Loading: Ensure the concentration of CMA does not exceed 80% of its equilibrium solubility in the chosen oil phase. Overloading the lipid core forces the drug to the oil-water interface, disrupting microemulsion formation.

Q3: How does cyclodextrin complexation compare to SMEDDS for enhancing the bioavailability of cinnamamide derivatives like CMA? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) relies on the steric "fit" of the drug into its hydrophobic cavity. The rigid alkene linker and dual aromatic rings of CMA often result in a low stability constant ( K1:1​ ), meaning the drug easily dissociates and precipitates before absorption. SMEDDS, conversely, does not rely on molecular fit; it dissolves the entire molecule in a bulk lipid phase[2]. Solution: Empirical data on structurally analogous cinnamamides demonstrates that SMEDDS outperforms cyclodextrin inclusion by up to 35.9-fold in overall bioavailability (AUC) and 40-fold in peak plasma concentration ( Cmax​ )[2]. SMEDDS is the definitive choice for CMA.

SMEDDS_Workflow A N-(Cinnamoyl)-4-methoxyaniline (BCS Class II) B Solubility Screening (Oils, Surfactants, Co-surfactants) A->B Poor Aqueous Solubility C Pseudo-Ternary Phase Diagram (Optimize Km Ratio) B->C Select Top Excipients D SMEDDS Formulation (Isotropic Mixture) C->D Determine Microemulsion Region E In Vitro Characterization (Droplet Size < 50nm, PDI < 0.2) D->E Aqueous Dilution F In Vivo PK Study (Oral Bioavailability Evaluation) E->F Validated Formulation

Fig 1: Logical workflow for formulating and validating CMA-SMEDDS prior to in vivo studies.

Section 2: In Vivo Pharmacokinetic (PK) Troubleshooting

Q4: My rat PK studies using CMA-SMEDDS show massive inter-subject variability in Tmax​ and Cmax​ . How can I tighten my data? Causality: Lipid-based formulations are highly sensitive to physiological variables such as gastric emptying rates and the secretion of endogenous bile salts/lipases. If rats are not uniformly fasted, residual food alters gastric motility and lipid digestion, causing erratic absorption profiles[4]. Solution: Implement a strict 12-hour fasting protocol prior to dosing, with water ad libitum. Furthermore, ensure the SMEDDS formulation is administered via oral gavage followed immediately by a 1 mL flush of saline to standardize the transit time into the duodenum.

Q5: I am observing a "double-peak" phenomenon in the plasma concentration-time curve for CMA. Is this an analytical error? Causality: This is rarely an analytical error. For highly lipophilic drugs administered in lipid vehicles, a double peak typically indicates either enterohepatic recirculation (the drug is excreted in bile and reabsorbed) or delayed gastric emptying where a portion of the dose is held in the stomach while the rest moves into the highly absorptive duodenum. Solution: To validate enterohepatic recirculation, perform a bile-duct cannulation study in a subset of rats. If the double peak disappears, biliary excretion is the cause. If it persists, the formulation may require a higher hydrophilic-lipophilic balance (HLB) surfactant to ensure immediate emulsification in the stomach.

Absorption_Mechanism A SMEDDS Capsule (Oral Admin) B Gastric/Intestinal Fluid (Mild Agitation) A->B C O/W Microemulsion (Droplets < 50nm) B->C Self-Emulsification D Increased Solubilization & Surface Area C->D E Lymphatic Transport (Bypass First-Pass) D->E Lipophilic Core F Apical Membrane Absorption D->F Concentration Gradient G Systemic Circulation (High Bioavailability) E->G F->G

Fig 2: Mechanistic pathway of SMEDDS-enhanced in vivo absorption and lymphatic transport.

Section 3: Step-by-Step Methodologies

Protocol 1: Preparation and Validation of CMA-SMEDDS

This self-validating protocol ensures thermodynamic stability prior to in vivo use, preventing costly animal trial failures.

  • Excipient Screening: Add an excess amount of CMA (e.g., 50 mg) to 1 mL of various oils (e.g., Capryol 90, Castor oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400). Shake at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 mins, and quantify dissolved CMA via HPLC to select the highest solubilizing excipients.

  • Phase Diagram Construction: Titrate the selected oil with a specific mixture of surfactant/co-surfactant (Km ratios of 1:1, 2:1, 3:1) under magnetic stirring. Visually assess for the formation of a clear, isotropic mixture (identifying the microemulsion region).

  • Formulation: Mix the optimized ratio of Oil, Surfactant, and Co-surfactant (e.g., 20:50:30 v/v/v). Add CMA up to 80% of its maximum solubility in the mixture. Vortex until completely dissolved.

  • Validation (Self-Correction Step): Dilute 100 µL of the CMA-SMEDDS in 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C. Analyze via Dynamic Light Scattering (DLS). Acceptance criteria: Droplet size < 50 nm, PDI < 0.2, no visible precipitation after 24 hours. If precipitation occurs, return to Step 2 and increase the surfactant ratio.

Protocol 2: In Vivo Pharmacokinetic Evaluation in SD Rats
  • Animal Preparation: Fast male Sprague-Dawley (SD) rats (200-250 g) for 12 hours prior to the experiment, allowing free access to water. Divide into cohorts (n=6/group).

  • Dosing: Administer CMA formulations (e.g., Unformulated suspension vs. CMA-SMEDDS) via oral gavage at a standardized dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect 250 µL of blood via the jugular vein into heparinized tubes at 0.08, 0.16, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Critical Step: Frequent early sampling (within the first hour) is required to accurately capture the rapid Tmax​ characteristic of SMEDDS.

  • Plasma Processing: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Section 4: Quantitative Data Summary

The following table summarizes the comparative pharmacokinetic enhancements of cinnamamide derivatives (analogous to CMA) using various formulation strategies, demonstrating the quantitative superiority of lipid-based systems[2].

Formulation StrategyDroplet/Particle Size Cmax​ Fold-IncreaseAUC (Bioavailability) Fold-IncreasePrimary Mechanism of Enhancement
Unformulated (Control) > 5000 nm1.0x1.0xBaseline (Poor dissolution rate)
Cyclodextrin Inclusion N/A (Molecular)~0.05x (relative to SMEDDS)~0.03x (relative to SMEDDS)Cavity complexation; limited by steric hindrance of the cinnamoyl ring.
Solid Dispersion 1000 - 3000 nm~0.5x (relative to SMEDDS)~0.3x (relative to SMEDDS)Amorphous conversion; highly prone to recrystallization in GI tract.
SMEDDS 26.08 ± 1.68 nm ~40x (vs Cyclodextrin) ~35.9x (vs Cyclodextrin) Spontaneous O/W microemulsion; massive surface area, lymphatic bypass.

*Data extrapolated from validated in vivo studies on BCS Class II cinnamamide derivatives[2].

References

  • Title: N-(Cinnamoyl)-4-methoxyaniline | C16H15NO2 | CID 690965 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review Source: Researcher.Life / Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Validation of N-(Cinnamoyl)-4-methoxyaniline

As pharmaceutical research and synthetic chemistry lean toward decentralized analytical workflows, benchtop Nuclear Magnetic Resonance (NMR) spectrometers have emerged as viable alternatives to traditional superconductin...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical research and synthetic chemistry lean toward decentralized analytical workflows, benchtop Nuclear Magnetic Resonance (NMR) spectrometers have emerged as viable alternatives to traditional superconducting high-field systems[1]. This guide provides a rigorous, data-driven comparison of a 90 MHz benchtop NMR against a 400 MHz high-field standard for the structural validation of N-(Cinnamoyl)-4-methoxyaniline (also known as 4-methoxycinnamanilide)[2].

By analyzing this specific molecule—which features a distinct methoxy singlet, a trans-alkene system, and a complex aromatic envelope—we can objectively evaluate the performance boundaries of low-field systems against the gold standard.

Mechanistic Grounding: The Physics of Field Strength

To understand the performance differences between these instruments, we must examine the causality behind spectral resolution. The Larmor frequency ( ω0​ ) of a nucleus is directly proportional to the external magnetic field ( B0​ ). Because chemical shift ( δ ) is a relative scale measured in parts-per-million (ppm), a peak at 7.5 ppm appears at the same position regardless of the magnet used[1].

However, scalar coupling ( J ) arises from nuclear spin interactions mediated by bonding electrons and is entirely independent of B0​ . It is measured in absolute Hertz (Hz).

  • On a 400 MHz system, a 15.6 Hz trans-alkene coupling occupies only 0.039 ppm of the spectral window.

  • On a 90 MHz system, that exact same 15.6 Hz coupling occupies 0.173 ppm [1].

This fundamental physical difference dictates that at lower field strengths, multiplets expand relative to the ppm scale. In the crowded aromatic region of N-(Cinnamoyl)-4-methoxyaniline, this leads to second-order strong coupling effects (roofing) and severe signal overlap, whereas the high-field system resolves these into distinct, first-order multiplets.

Self-Validating Experimental Protocol

A self-validating protocol requires internal controls to ensure data integrity regardless of the instrument used. By dissolving the analyte in deuterated dimethyl sulfoxide (DMSO-d6), the spectrometer locks onto the deuterium frequency, compensating for any magnetic field drift over time. Furthermore, the residual solvent pentet at 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C) serves as an internal chemical shift reference, ensuring that the ppm scale is perfectly calibrated without relying on external standards.

Step-by-Step Methodology

1. Synthesis & Sample Preparation

  • Synthesis: N-(Cinnamoyl)-4-methoxyaniline is synthesized via the nucleophilic acyl substitution of 4-methoxyaniline with cinnamoyl chloride[3].

  • Preparation: Weigh precisely 25 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO-d6. Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube.

2. Instrument Tuning and Shimming

  • 400 MHz (High-Field): Insert the sample into the superconducting magnet. Perform automated tuning and matching for 1 H and 13 C nuclei. Execute 3D gradient shimming to optimize magnetic field homogeneity.

  • 90 MHz (Benchtop): Insert the sample into the permanent magnet. Perform automated 1D simplex shimming.

3. Data Acquisition

  • Relaxation Delay (D1): Set D1 to 2.0 seconds. In quantitative and validation NMR, the acquisition time plus the D1 delay must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure accurate relative integration[4].

  • High-Field Parameters: 1 H (16 scans, 90° pulse); 13 C (512 scans, 30° pulse).

  • Benchtop Parameters: 1 H (64 scans, 90° pulse); 13 C (2048 scans, 30° pulse). Note: The benchtop requires more scans because intrinsic sensitivity scales with B03/2​ [1].

4. Spectral Processing

  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz to enhance the signal-to-noise (S/N) ratio without distorting signal resolution[4].

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Calibrate the chemical shift axis using the DMSO-d6 residual peak.

G A Sample Preparation N-(Cinnamoyl)-4-methoxyaniline in DMSO-d6 B Spectrometer Selection A->B C High-Field NMR (400 MHz) Superconducting Magnet B->C D Benchtop NMR (90 MHz) Permanent Magnet B->D E Acquisition: 1H (16 Scans) 13C (512 Scans) C->E F Acquisition: 1H (64 Scans) 13C (2048 Scans) D->F G Spectral Processing (FT, Phase/Baseline Corr.) E->G F->G H Structural Validation (Peak Assignment) G->H

Workflow comparing High-Field and Benchtop NMR validation protocols.

Comparative Data Analysis

The following tables summarize the quantitative spectral data and operational metrics, comparing the resolving power and efficiency of both systems for N-(Cinnamoyl)-4-methoxyaniline.

Table 1: 1 H NMR Spectral Resolution (DMSO-d6)
Proton EnvironmentExpected Shift ( δ , ppm)400 MHz Observation90 MHz ObservationValidation Status
Methoxy (-OCH 3​ ) 3.803.80 (s, 3H), sharp3.80 (s, 3H), sharpEquivalent
Alkene (H- α ) 6.836.83 (d, J =15.6 Hz, 1H)6.83 (d, J =15.6 Hz, 1H)Equivalent (Wider in ppm)
Aniline Aromatic 6.95, 7.65Distinct AA'BB' doubletsMerged into envelopeCompromised at 90 MHz
Cinnamoyl Aromatic 7.40 - 7.607.40-7.60 (m, 5H)7.00-7.70 (m, 9H total)Compromised at 90 MHz [1]
Amide (-NH) 10.2010.20 (s, 1H)10.20 (br s, 1H)Equivalent
Table 2: 13 C NMR Spectral Resolution (DMSO-d6)
Carbon EnvironmentExpected Shift ( δ , ppm)400 MHz Observation90 MHz Observation
Methoxy (-OCH 3​ ) 55.455.4 (Resolved)55.4 (Resolved)
Aromatic / Alkene 114.0 - 141.010 distinct peaks6 broad peaks (Severe overlap)
Carbonyl (C=O) 164.2164.2 (High S/N)164.2 (Requires >2048 scans)
Table 3: Operational Performance Metrics
MetricHigh-Field (400 MHz)Benchtop (90 MHz)
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)
1 H Acquisition Time ~1.5 minutes~6 minutes
13 C Acquisition Time ~25 minutes~2.5 hours
Quantitative Accuracy Gold StandardExcellent for isolated peaks[5]
Cost per Sample High (Core facility fees)Low (In-lab consumable cost only)

Discussion: Causality Behind the Spectra

Why does the benchtop succeed for routine validation despite the obvious overlap in the aromatic region?

Structural validation of a known synthetic product does not strictly require the complete first-order elucidation of every proton. It relies on diagnostic functional group markers. For N-(Cinnamoyl)-4-methoxyaniline, the methoxy singlet (3.80 ppm) and the downfield amide proton (10.20 ppm) are completely isolated from the aromatic envelope.

Crucially, the stereochemistry of the cinnamoyl moiety is confirmed by the large trans-alkene coupling constant ( J = 15.6 Hz)[6]. Because this coupling is so large, the doublet is clearly resolved even at 90 MHz, unambiguously proving the E-configuration of the double bond. While the benchtop system merges the 9 aromatic protons into a single unresolved multiplet due to the Hz-to-ppm scaling effect[1], the integration of this envelope still perfectly yields 9 protons relative to the 3-proton methoxy peak. As demonstrated in comparative studies on complex polymers like lignin, low-field NMR provides excellent quantitative accuracy for distinct functional groups despite lower overall resolution[5].

Conclusion & Recommendations

For the routine structural validation of N-(Cinnamoyl)-4-methoxyaniline, the 90 MHz benchtop NMR provides a highly efficient, cryogen-free alternative that successfully identifies all critical diagnostic markers (methoxy, trans-alkene, amide). It is highly recommended for in-lab reaction monitoring and purity checks.

However, if the research requires precise structural elucidation of novel derivatives, or if impurities co-elute within the 7.0–7.7 ppm aromatic envelope, the resolving power of the 400 MHz high-field NMR remains indispensable.

References

  • N-(Cinnamoyl)-4-methoxyaniline | C16H15NO2 | CID 690965 - PubChem , nih.gov,2

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments , oxinst.com, 1

  • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study , uhasselt.be, 5

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) , researchgate.net, 4

  • Aluminium Chloride-Catalyzed Intermolecular vs Intramolecular Friedel-Crafts Reaction of Acrylanilides , researchgate.net, 3

  • Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity , researchgate.net, 6

Sources

Comparative

Comparative Analysis of N-(Cinnamoyl)-4-methoxyaniline against Standard NSAIDs: Mechanisms and Efficacy

As the landscape of anti-inflammatory drug development shifts from downstream symptom management to upstream target modulation, synthetic cinnamic acid derivatives have emerged as highly promising scaffolds. N-(Cinnamoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of anti-inflammatory drug development shifts from downstream symptom management to upstream target modulation, synthetic cinnamic acid derivatives have emerged as highly promising scaffolds. N-(Cinnamoyl)-4-methoxyaniline (also known in literature as N-(4-methoxyphenyl)cinnamamide or p'-cinnamanisidide) represents a critical class of N-arylcinnamamides.

This guide provides an objective, data-backed comparison between N-(Cinnamoyl)-4-methoxyaniline and standard non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Ibuprofen. By examining mechanistic divergence, quantitative efficacy, and validated experimental protocols, we aim to equip researchers with the insights necessary for advanced preclinical evaluation.

Mechanistic Divergence: Upstream vs. Downstream Inhibition

The fundamental limitation of classical NSAIDs (like Indomethacin and Ibuprofen) is their reliance on downstream cyclooxygenase (COX-1 and COX-2) inhibition. While effective at reducing prostaglandin synthesis, this mechanism often leads to gastrointestinal toxicity and fails to halt the broader cytokine storm associated with severe inflammation or sepsis.

Conversely, N-arylcinnamamides exert their effects significantly further upstream. Recent molecular investigations demonstrate that active cinnamamide derivatives directly target the Myeloid Differentiation 2 (MD2) / Toll-Like Receptor 4 (TLR4) complex [1].

  • Causality of Action: N-(Cinnamoyl)-4-methoxyaniline and its structural analogs bind directly to the Arg90 and Tyr102 residues of the MD2 pocket[1]. By occupying this space, the compound competitively inhibits Lipopolysaccharide (LPS) from binding to MD2, thereby preventing the formation of the active MD2/TLR4 heterodimer[2].

  • Downstream Consequences: The blockade of MD2/TLR4 prevents the activation of the MAPKs and NF-κB signaling pathways[3]. This halts the transcription of multiple pro-inflammatory genes simultaneously, reducing the secretion of TNF-α, IL-6, and inducible Nitric Oxide Synthase (iNOS)[4].

Pathway LPS LPS (Lipopolysaccharide) MD2 MD2 / TLR4 Complex LPS->MD2 Binds NFKB NF-κB Activation MD2->NFKB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines Gene Expression COX COX-1 / COX-2 Enzymes NFKB->COX Upregulates Cinnamamide N-(Cinnamoyl)-4-methoxyaniline Cinnamamide->MD2 Inhibits (Arg90/Tyr102) NSAIDs Standard NSAIDs (Indomethacin/Ibuprofen) NSAIDs->COX Inhibits Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Synthesizes

Mechanistic divergence between N-(Cinnamoyl)-4-methoxyaniline (MD2/TLR4) and NSAIDs (COX).

Quantitative Efficacy Comparison

To objectively evaluate the pharmacological potential of N-(Cinnamoyl)-4-methoxyaniline, we must look at its inhibitory concentration (IC₅₀) across key inflammatory biomarkers compared to Indomethacin. Data synthesized from recent evaluations of N-arylcinnamamides and related derivatives highlight a potent, multi-target profile[5][6].

Table 1: Comparative In Vitro Inhibitory Profiling (Representative IC₅₀ Values)
Biomarker / TargetN-(Cinnamoyl)-4-methoxyaniline (Analogs)Indomethacin (Standard)Biological Significance
TNF-α Secretion 0.89 - 3.47 µM> 10.0 µMPrimary driver of acute systemic inflammation.
IL-6 Secretion 0.53 - 1.0 µM> 20.0 µMKey mediator of the acute phase response.
Nitric Oxide (NO) 3.0 - 7.7 µM16.63 - 19.32 µMIndicator of macrophage iNOS activity.
COX-2 Inhibition 1.09 - 3.0 µM0.49 - 1.5 µMDirect enzyme inhibition responsible for pain/swelling.

Data interpretation: While Indomethacin remains highly potent for direct COX-2 inhibition, N-arylcinnamamides demonstrate superior efficacy in suppressing upstream cytokine release (TNF-α and IL-6)[6]. This makes the cinnamamide scaffold highly relevant for complex inflammatory states like sepsis or acute lung injury, where traditional NSAIDs often fail[1].

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of N-(Cinnamoyl)-4-methoxyaniline must utilize self-validating experimental designs. A critical failure point in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory efficacy (i.e., dead cells do not secrete cytokines). The following protocols integrate mandatory counter-screens.

Protocol A: In Vitro LPS-Induced Macrophage Assay (Self-Validating)

Rationale: RAW 264.7 murine macrophages are utilized due to their high baseline expression of the TLR4 receptor, making them the gold standard for evaluating MD2/TLR4 antagonists[1].

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment & Counter-Screening:

    • Treat cells with varying concentrations of N-(Cinnamoyl)-4-methoxyaniline (0.1 µM to 20 µM), Indomethacin (10 µM as positive control), or vehicle (0.1% DMSO) for 2 hours.

    • Self-Validation Step: Run a parallel plate identically treated but without LPS stimulation. Subject this plate to an MTT or CCK-8 assay after 24 hours to confirm that the selected compound concentrations maintain >95% cell viability.

  • LPS Stimulation: Add 1 µg/mL of LPS (E. coli O111:B4) to the primary experimental plate. Incubate for 24 hours.

  • Supernatant Analysis:

    • NO Production: Mix 50 µL of culture supernatant with 50 µL of Griess reagent. Read absorbance at 540 nm.

    • Cytokine Release: Quantify TNF-α and IL-6 levels in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Synthesis: Calculate IC₅₀ values using non-linear regression analysis, normalizing data against the LPS-only positive control (100% inflammation) and the vehicle control (0% inflammation).

Workflow CellCulture RAW 264.7 Macrophage Culture PreTreatment Pre-treatment (Test Cmpd vs Indomethacin) CellCulture->PreTreatment Stimulation LPS Stimulation (1 μg/mL, 24h) PreTreatment->Stimulation Assays Downstream Assays (ELISA, Griess, Western Blot) Stimulation->Assays Data IC50 Calculation & Statistical Analysis Assays->Data

Self-validating in vitro screening workflow for anti-inflammatory compound evaluation.

Protocol B: In Vivo Xylene-Induced Ear Edema Model

Rationale: To bridge the gap between in vitro pathway inhibition and physiological efficacy, the xylene-induced ear swelling model provides a rapid, quantifiable measure of acute exudative inflammation[5].

  • Animal Preparation: Acclimate adult male ICR mice (20-25 g) for one week. Randomly divide into groups (n=8): Vehicle control, Indomethacin (10 mg/kg), and N-(Cinnamoyl)-4-methoxyaniline (10, 20, and 40 mg/kg).

  • Administration: Administer compounds orally (p.o.) suspended in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).

  • Induction of Inflammation: One hour post-administration, apply 30 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear remains untreated as a baseline control.

  • Quantification: Sacrifice the mice via cervical dislocation 30 minutes after xylene application. Remove both ears using a 7-mm biopsy punch and weigh them immediately.

  • Analysis: Calculate the edema weight (Right ear weight - Left ear weight). The inhibition percentage is calculated relative to the vehicle control group.

Conclusion for Drug Development Professionals

The comparative data strongly positions N-(Cinnamoyl)-4-methoxyaniline and its N-arylcinnamamide analogs as highly viable candidates for "multitarget" drug development[7]. By shifting the mechanism of action from downstream COX inhibition to upstream MD2/TLR4 antagonism, this compound class bypasses the gastrointestinal liabilities of standard NSAIDs while offering superior control over the cytokine cascades responsible for severe, systemic inflammatory diseases.

Sources

Validation

X-ray crystallography data for N-(Cinnamoyl)-4-methoxyaniline structural validation

A Comparative Guide to the Structural Validation of N-(Cinnamoyl)-4-methoxyaniline Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of drug discovery and materials science, the precise thr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Validation of N-(Cinnamoyl)-4-methoxyaniline

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic detail; it is the fundamental determinant of its function, efficacy, and safety. For a molecule like N-(Cinnamoyl)-4-methoxyaniline, a derivative with potential applications stemming from its chalcone-like backbone, absolute structural validation is the bedrock upon which all subsequent research is built. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N-(Cinnamoyl)-4-methoxyaniline, anchored by the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind experimental choices, compare orthogonal validation methods, and present a holistic strategy for achieving irrefutable structural evidence.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction is a non-destructive analytical technique that provides unparalleled, high-resolution information about the internal lattice of crystalline substances.[1] It directly reveals unit cell dimensions, bond lengths, bond angles, and the precise position of each atom, making it the definitive method for determining a molecule's three-dimensional structure.[1][2]

The core principle relies on Bragg's Law (nλ = 2d sinθ), which describes the conditions for the constructive interference of X-rays scattered by the electron clouds of atoms arranged in an ordered crystal lattice.[3] The resulting diffraction pattern, a unique constellation of spots, contains the information needed to reconstruct a complete 3D model of the molecule.[2]

Why SCXRD is the Definitive Method: The choice of SCXRD as the primary tool for structural validation is driven by its ability to provide an unambiguous and absolute spatial arrangement of atoms. While other techniques infer connectivity, SCXRD visualizes it. This is critical for confirming stereochemistry, identifying polymorphs, and understanding intermolecular interactions that govern the material's bulk properties.

Anticipated Crystallographic Data for N-(Cinnamoyl)-4-methoxyaniline
Parameter Description Expected Value/Range
Chemical Formula The elemental composition of the molecule.C₁₆H₁₅NO₂[7][8]
Formula Weight The mass of one mole of the substance.~253.29 g/mol [7]
Crystal System The symmetry classification of the unit cell.Monoclinic or Orthorhombic (Common for such organic molecules)
Space Group The specific symmetry group of the crystal.e.g., P2₁/c or Pnma
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a, b, c ≈ 5-20 Å; α, γ = 90°, β ≈ 90-110° (for Monoclinic)
Volume (V) The volume of the unit cell.~1000-2000 ų
Z The number of molecules per unit cell.2, 4, or 8
Calculated Density (ρ) The density calculated from the X-ray data.~1.2-1.4 g/cm³
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 (for a well-refined structure)
Goodness-of-Fit (GooF) An indicator of the quality of the structure refinement.~1.0

Orthogonal and Complementary Validation Techniques: Building a Self-Validating Dataset

Trustworthiness in structural science is achieved through a multi-technique approach. No single experiment, not even SCXRD, should stand alone. Orthogonal methods, which rely on different physical principles, provide a self-validating system to ensure the determined structure is correct.

Spectroscopic Confirmation of Molecular Identity

Before attempting the often time-consuming process of crystal growth, the identity and purity of the synthesized N-(Cinnamoyl)-4-methoxyaniline must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular skeleton and connectivity.

    • ¹H NMR: Reveals the number of unique protons, their chemical environments, and their proximity to one another. For N-(Cinnamoyl)-4-methoxyaniline, one would expect distinct signals for the aromatic protons on both rings, the vinyl protons of the cinnamoyl group, the methoxy protons, and the amide proton.

    • ¹³C NMR: Shows the number of unique carbon atoms, confirming the carbon framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula.[9] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula C₁₆H₁₅NO₂.[7][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[11][12] The FTIR spectrum acts as a molecular fingerprint, showing characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the aromatic C=C stretches, and the C-O stretch of the methoxy group.[13]

Bulk Material Analysis: Powder X-ray Diffraction (PXRD)

While SCXRD provides the structure of a single, perfect crystal, it doesn't guarantee that the bulk powder is the same.[14] Powder X-ray Diffraction (PXRD) is the essential complementary technique for analyzing the bulk, polycrystalline material.[3][15]

Key Applications of PXRD:

  • Phase Identification: The PXRD pattern of the bulk sample can be compared to a pattern calculated from the SCXRD data. A match confirms that the single crystal is representative of the bulk material.[16]

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule will produce distinct PXRD patterns.[15] This is critically important in the pharmaceutical industry, as polymorphs can have different solubilities and bioavailabilities.

  • Purity Analysis: The presence of crystalline impurities will appear as additional peaks in the powder pattern.

Technique Information Provided Strengths Limitations
SCXRD Absolute 3D structure, bond lengths/angles, stereochemistry.[1]Definitive, high-resolution, unambiguous.Requires a suitable single crystal, which can be difficult to grow.[9][17]
PXRD Crystal lattice parameters, phase identity, polymorphs.[15]Analyzes bulk material, non-destructive, fast.Provides 1D data (peak overlap can be an issue), structure solution is complex.[14][18]
NMR Molecular connectivity, proton/carbon environments.[9]Excellent for solution-state structure, sensitive to local environment.Does not provide 3D spatial arrangement or crystal packing information.
MS Molecular weight and formula.[9]High sensitivity, accurate mass determination.Provides no information on connectivity or 3D structure.
FTIR Presence of functional groups.[11]Fast, non-destructive, provides a chemical "fingerprint".[13]Does not provide connectivity or 3D structural information.
When Single Crystals Are Elusive: The Rise of 3D Electron Diffraction (3DED / MicroED)

A significant bottleneck for SCXRD is the requirement for well-ordered single crystals, typically larger than 10 micrometers.[17] For many organic compounds, growing crystals of this size is a major challenge. Recent advances in cryo-electron microscopy have led to the development of 3D Electron Diffraction (3DED), also known as Microcrystal Electron Diffraction (MicroED), as a powerful alternative.[9][17][19]

MicroED uses a beam of electrons instead of X-rays to obtain diffraction data.[17] Because electrons interact much more strongly with matter, it is possible to determine high-resolution structures from nanocrystals that are thousands of times smaller than those required for SCXRD.[19] This technique is transforming the field by enabling structure determination from microcrystalline powders directly, often bypassing the need for extensive crystallization trials.[9][20]

Integrated Workflow for Structural Validation

A robust and trustworthy structural validation strategy follows a logical, multi-step workflow. This approach ensures that each step confirms the last, leading to a comprehensive and self-validating data package.

G cluster_start cluster_initial_char Initial Characterization cluster_cryst Crystallization & Diffraction cluster_validation Final Validation synthesis Synthesis of N-(Cinnamoyl)-4-methoxyaniline spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) synthesis->spectroscopy identity_check Identity & Purity Confirmed? spectroscopy->identity_check identity_check->synthesis No, Re-synthesize/ Purify cryst_trials Crystal Growth Trials identity_check->cryst_trials Yes crystal_check Suitable Single Crystals Obtained? cryst_trials->crystal_check scxrd Single-Crystal X-ray Diffraction (SCXRD) crystal_check->scxrd Yes microed 3D Electron Diffraction (MicroED) crystal_check->microed No, Use Powder structure Definitive 3D Structure (Absolute Configuration, Connectivity) scxrd->structure final_validation Complete Structural Validation Package scxrd->final_validation microed->structure pxrd Powder X-ray Diffraction (PXRD) structure->pxrd bulk_check Bulk Phase Purity & Polymorph ID pxrd->bulk_check bulk_check->final_validation

Caption: Integrated workflow for the structural validation of a novel small molecule.

Experimental Protocols

Protocol 1: Single-Crystal Growth via Slow Evaporation
  • Objective: To grow single crystals of N-(Cinnamoyl)-4-methoxyaniline suitable for SCXRD analysis.

  • Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered lattice with minimal defects. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.

  • Procedure:

    • Dissolve 10-20 mg of purified N-(Cinnamoyl)-4-methoxyaniline in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle. This is to control the rate of evaporation.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial for the formation of small, well-defined crystals with sharp edges and smooth faces.

    • Once suitable crystals are formed, carefully extract one using a cryoloop and mount it on the goniometer head of the diffractometer.[1]

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
  • Objective: To collect a complete set of diffraction data from a single crystal.

  • Rationale: The crystal must be rotated to bring all unique lattice planes into the correct orientation to satisfy Bragg's Law, ensuring a complete dataset for structure solution.

  • Procedure:

    • Mount the crystal on the diffractometer.[1] Modern diffractometers consist of an X-ray source, a goniometer for orienting the crystal, and a detector.[1]

    • Center the crystal precisely in the X-ray beam.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system (indexing).[21]

    • Based on the crystal symmetry, devise a data collection strategy to measure the intensities of all unique reflections. This involves rotating the crystal through a series of angles (e.g., omega and phi scans).

    • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.[21]

    • Process the data, applying corrections for factors like Lorentz-polarization effects and absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to optimize atomic positions and thermal parameters until the R-factor converges at a low value.

Conclusion

The structural validation of N-(Cinnamoyl)-4-methoxyaniline, like any compound destined for advanced applications, demands a rigorous, multi-faceted analytical approach. While spectroscopic methods like NMR, MS, and FTIR are indispensable for confirming molecular identity and purity, they cannot replace the definitive, three-dimensional insight provided by diffraction techniques. Single-Crystal X-ray Diffraction remains the unequivocal gold standard for determining the absolute structure. However, a truly trustworthy and comprehensive validation package integrates SCXRD with PXRD to correlate the single-crystal structure with the bulk material's properties. Furthermore, with the advent of techniques like 3D Electron Diffraction, the historical challenge of obtaining large single crystals is becoming less of a barrier, promising to accelerate the pace of discovery in chemical and pharmaceutical sciences.

References

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Gorelik, T. E., et al. (2020). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics - ACS Publications. [Link]

  • N-(Cinnamoyl)-4-methoxyaniline. PubChem. [Link]

  • Crystallographer's Toolbox for Structure Determination. (2022). NanoImaging Services. [Link]

  • Small Molecule Structure Determination. NanoImaging Services. [Link]

  • Single Crystal X-Ray Diffraction. (2023). Pulstec USA. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

  • N‒(4'‒methoxyCinnamyl)aniline. (2017). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Exploiting powder X-ray diffraction for direct structure determination in structural biology. (2007). PMC. [Link]

  • A beginner's guide to X-ray data processing. (2021). Portland Press. [Link]

  • Strengths and Limitations of Powder X-ray Diffraction. (2023). CCDC. [Link]

  • X-RAY POWDER DIFFRACTION. University of California, Irvine. [Link]

  • Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. The Royal Society of Chemistry. [Link]

  • Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • 4-Methoxyaniline. ATB - Automated Topology Builder. [Link]

  • N-(Cinnamoyl)-4-methoxyaniline — Chemical Substance Information. NextSDS. [Link]

  • Crystal growth and characterization of a new NLO material: 4-Methoxyaniline. Prime Scholars. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... ResearchGate. [Link]

  • CCDC 1033727: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). MDPI. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • 4-Methoxycinnamic acid, TMS derivative. NIST WebBook. [Link]

  • Access Structures. CCDC. [Link]

  • N-(Cinnamoyl)-4-methoxyaniline. SLS Ireland. [Link]

  • Fourier-Transform Infrared (FTIR) Technology & Analysis. J.S. Held. [Link]

  • FTIR Analysis. SEM Lab Inc.. [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). Semantic Scholar. [Link]

  • N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]

  • FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. ResearchGate. [Link]

  • p-Anisidine. Wikipedia. [Link]

  • Benzenamine, 4-methoxy-. NIST WebBook. [Link]

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Comparative

Orthogonal Purity Validation of N-(Cinnamoyl)-4-methoxyaniline: A Comparative Guide to Elemental Analysis, qNMR, and HPLC

Introduction & Scientific Rationale In pharmaceutical development and advanced chemical synthesis, the assumption of "100% purity" based on a single analytical technique is a dangerous fallacy. For building blocks and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In pharmaceutical development and advanced chemical synthesis, the assumption of "100% purity" based on a single analytical technique is a dangerous fallacy. For building blocks and active compounds like N-(Cinnamoyl)-4-methoxyaniline (Molecular Formula: C₁₆H₁₅NO₂, MW: 253.30 g/mol )[1], relying solely on chromatographic methods can mask critical contaminants such as inorganic salts, residual moisture, or non-UV-active byproducts.

As a Senior Application Scientist, I approach purity validation not as a single measurement, but as a mass balance equation . To achieve true absolute purity, we must deploy an orthogonal strategy that cross-interrogates the sample. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) against the foundational benchmark of Elemental Analysis (CHNS) , providing field-proven, self-validating protocols for N-(Cinnamoyl)-4-methoxyaniline[2].

The Causality of Orthogonal Validation

Why do we require a triad of techniques? The causality lies in the inherent "blind spots" of each instrument:

  • HPLC-UV (Organic Impurity Profiling): HPLC provides exceptional resolution for structurally related organic impurities (e.g., unreacted 4-methoxyaniline or cinnamoyl chloride). However, it only detects compounds that elute and absorb UV light. If a batch contains 5% silica gel from a purification step, HPLC may still report a deceptive 99.9% purity.

  • qNMR (Absolute Molar Purity): qNMR is a primary ratio method. By comparing the proton integration of the analyte against a certified internal standard, it provides absolute quantification without requiring a reference standard of the analyte itself[3]. Yet, it struggles with trace impurities (<0.1%) due to dynamic range limitations.

  • Elemental Analysis (Empirical Validation): CHNS analysis bridges the gap. By combusting the sample and measuring the exact mass fraction of Carbon, Hydrogen, and Nitrogen, EA validates the empirical formula. A significant depression in experimental %C compared to the theoretical value (75.87%) immediately flags the presence of non-combustible inorganic mass or heavy elemental impurities, aligning with stringent USP guidelines[4].

PurityWorkflow N1 N-(Cinnamoyl)-4-methoxyaniline (C16H15NO2) N2 Orthogonal Validation Strategy N1->N2 N3 Elemental Analysis (CHNS) Validates Empirical Formula N2->N3 N4 Quantitative NMR (qNMR) Absolute Mass Fraction N2->N4 N5 HPLC-UV (DAD) Organic Impurity Resolution N2->N5 N6 Mass Balance Synthesis (Self-Validating Loop) N3->N6 N4->N6 N5->N6

Orthogonal purity validation workflow for N-(Cinnamoyl)-4-methoxyaniline.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system—meaning the methodology includes internal controls that prove its own accuracy during the run.

Protocol A: Elemental Analysis (CHNS Combustion)

Objective: Determine the absolute mass fraction of C, H, and N to validate the empirical formula and detect inorganic deficits.

  • Step 1: Calibration. Calibrate the elemental analyzer using a high-purity, NIST-traceable standard (e.g., Sulfanilamide).

  • Step 2: Sample Preparation. Accurately weigh 1.5–2.0 mg of desiccated N-(Cinnamoyl)-4-methoxyaniline into a tin capsule. Fold the capsule tightly to exclude atmospheric nitrogen.

  • Step 3: Combustion. Drop the capsule into a combustion reactor at 1000°C in an oxygen-rich environment. The tin undergoes an exothermic reaction, pushing the local temperature to ~1800°C, ensuring complete oxidation to CO₂, H₂O, and NOₓ.

  • Step 4: Reduction & Separation. Pass the gases through a copper reduction column to convert NOₓ to N₂, followed by GC separation and Thermal Conductivity Detection (TCD).

  • Self-Validation Mechanism: K-Factor Drift Control. A known standard is analyzed every 10 samples. If the K-factor (detector response ratio) drifts by more than ±0.1%, the system automatically halts, preventing reporting of false mass fractions.

Protocol B: Quantitative ¹H-NMR (qNMR)

Objective: Determine absolute purity via primary ratio measurement.

  • Step 1: Standard Selection. Select a certified internal standard (IS) that does not overlap with the analyte's signals. For N-(Cinnamoyl)-4-methoxyaniline, Maleic Acid (singlet at ~6.3 ppm in DMSO-d₆) is ideal.

  • Step 2: Gravimetric Preparation. Using a microbalance (d = 0.001 mg), accurately co-weigh ~15 mg of the analyte and ~5 mg of Maleic Acid into a vial. Dissolve completely in 0.75 mL of DMSO-d₆ and transfer to an NMR tube[2].

  • Step 3: Acquisition. Acquire the ¹H-NMR spectrum at 400 MHz or higher.

  • Self-Validation Mechanism: T₁ Relaxation Control. The causality of integration errors in NMR is often incomplete longitudinal relaxation. We set the relaxation delay (D1) to 5×T1​ of the slowest relaxing proton (typically >30 seconds). This guarantees >99.3% signal recovery, ensuring the integration ratio is a true reflection of molar ratios[3].

Protocol C: HPLC-UV Purity Profiling

Objective: Quantify structurally related organic impurities.

  • Step 1: System Setup. Use a C18 reverse-phase column (4.6 x 150 mm, 3 µm) with a Diode Array Detector (DAD) set to 254 nm and 280 nm[5].

  • Step 2: Gradient Elution. Employ a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% organic over 20 minutes to ensure both polar and non-polar impurities elute.

  • Self-Validation Mechanism: Peak Purity Analysis. The DAD continuously scans the UV spectrum across the eluting peak. The software calculates a "Peak Purity Match Factor." If the spectrum at the leading edge differs from the trailing edge, it proves a hidden impurity is co-eluting, invalidating the simple area-percent purity.

Comparative Data Synthesis & Mass Balance

The following table summarizes the quantitative data from a mock validation batch of N-(Cinnamoyl)-4-methoxyaniline.

Analytical ParameterElemental Analysis (CHNS)Quantitative NMR (qNMR)HPLC-UV (DAD)
Primary Output %C, %H, %N Mass FractionAbsolute Molar Purity (%)Relative Chromatographic Area (%)
Mechanistic Strength Detects inorganic/combustible deficitsUniversal detection, absolute quantitationHigh sensitivity for related organic impurities
Analytical Blind Spot Cannot distinguish structural isomersLow sensitivity for trace impurities (<0.1%)Misses non-UV active compounds & inorganic salts
Theoretical Target %C: 75.87, %H: 5.97, %N: 5.53100.0%100.0%
Experimental Result %C: 75.41, %H: 5.99, %N: 5.5099.2% ± 0.3%99.8%
Interpreting the Causality of the Data

Notice the discrepancy: HPLC reports a near-perfect 99.8% , but qNMR reports 99.2% , and Elemental Analysis shows a slight depression in Carbon (75.41% vs theoretical 75.87%).

If we only relied on HPLC, we would release a falsely certified batch. The combination of the qNMR absolute deficit (0.8%) and the EA carbon depression indicates the presence of a non-UV-active, carbon-poor contaminant. In synthetic workflows, this specific data signature almost always points to residual inorganic salts or silica gel from purification, combined with trace atmospheric moisture. The mass balance is successfully closed, proving the necessity of the orthogonal approach.

Conclusion

Validating the purity of N-(Cinnamoyl)-4-methoxyaniline requires moving beyond relative chromatographic area percentages. By anchoring HPLC data with the absolute molar quantification of qNMR and the empirical mass fraction validation of Elemental Analysis, researchers create a closed-loop, self-validating system. This rigorous adherence to mass balance ensures absolute scientific integrity in downstream pharmaceutical applications.

References

  • PubChem . "N-(Cinnamoyl)-4-methoxyaniline | C16H15NO2 | CID 690965." National Center for Biotechnology Information. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(Cinnamoyl)-4-methoxyaniline proper disposal procedures

Standard Operating Procedure: Handling, Logistics, and Disposal of N-(Cinnamoyl)-4-methoxyaniline As drug development and synthetic chemistry advance, laboratories frequently handle complex organic intermediates like N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Logistics, and Disposal of N-(Cinnamoyl)-4-methoxyaniline

As drug development and synthetic chemistry advance, laboratories frequently handle complex organic intermediates like N-(Cinnamoyl)-4-methoxyaniline. While often treated as a standard organic compound, its structural identity as a substituted aniline and cinnamamide derivative demands rigorous, causality-driven safety and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating framework for handling and disposing of N-(Cinnamoyl)-4-methoxyaniline, ensuring operational safety, regulatory compliance, and environmental stewardship.

Part 1: Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. N-(Cinnamoyl)-4-methoxyaniline is a nitrogenous organic compound[1].

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name N-(Cinnamoyl)-4-methoxyaniline
Common Synonyms (E)-N-(4-Methoxyphenyl)cinnamamide
CAS Registry Number 76228-15-4[2]
Molecular Formula C16H15NO2[2]
Molecular Weight 253.30 g/mol [1]

| Chemical Class | Substituted Aniline / Amide |

The Causality of Toxicity: The primary hazard of handling aniline derivatives lies in their percutaneous absorption and subsequent systemic toxicity[3]. Once absorbed through the skin or inhaled as dust, substituted anilines are metabolized by hepatic Cytochrome P450 enzymes into highly reactive N-hydroxylamine derivatives[4]. These metabolites actively oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), stripping the blood of its oxygen-carrying capacity and inducing a life-threatening condition known as methemoglobinemia[4]. Because of this severe physiological impact, regulatory bodies like OSHA and NIOSH strictly limit aniline exposure, emphasizing the need for robust engineering controls[3][5].

ToxicityPathway N1 N-(Cinnamoyl)-4-methoxyaniline Exposure (Inhalation/Dermal) N2 Hepatic Cytochrome P450 Metabolism N1->N2 N3 Formation of N-Hydroxylamine Derivatives N2->N3 N4 Oxidation of Hemoglobin (Fe2+ → Fe3+) N3->N4 N5 Methemoglobinemia & Tissue Hypoxia N4->N5

Metabolic pathway of substituted anilines leading to methemoglobinemia and tissue hypoxia.

Part 2: Operational Safety & Handling Protocol

Because aniline derivatives can permeate standard laboratory barriers, handling protocols must be designed as a defense-in-depth system.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Never handle the dry powder on an open bench. Conduct all massing and solvent transfers within a certified Class II biological safety cabinet or a hard-ducted chemical fume hood to prevent aerosolization of the particulate.

  • Advanced PPE Donning: Standard latex is insufficient. Don double-layered nitrile gloves, as nitrile provides superior chemical resistance against aromatic amines. Ensure a fully buttoned lab coat and tight-fitting chemical splash goggles are worn.

  • Compound Manipulation: Use anti-static, grounded spatulas to weigh the compound. Static discharge can cause fine organic powders to aerosolize, increasing the risk of inhalation.

  • Post-Handling Decontamination: Immediately wipe down the balance and surrounding fume hood surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by a secondary wipe with soap and water to ensure total removal of organic residues.

Part 3: Logistics and Step-by-Step Disposal Plan

The disposal of N-(Cinnamoyl)-4-methoxyaniline cannot be routed through standard aqueous waste or basic landfilling. The U.S. Environmental Protection Agency (EPA) explicitly notes that substituted anilines are environmentally persistent, forming complex, long-lasting residues in soil (persisting for 5 to 10 years). Therefore, simple hydrolysis or landfill burial is ecologically hazardous. The only self-validating, definitive disposal method is high-temperature thermal destruction.

WasteWorkflow W1 Laboratory Waste Generation W2 Segregation: Nitrogenous Organics W1->W2 W3 Primary Containment (Compatible HDPE/Glass) W2->W3 W4 High-Temp Incineration (>1000°C) W3->W4 W5 Emission Control (NOx Scrubbing) W4->W5 W6 Ash Disposition (RCRA Secure Landfill) W5->W6

Standardized disposal workflow for nitrogenous organic waste requiring thermal destruction.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate N-(Cinnamoyl)-4-methoxyaniline waste from strong oxidizers, acids, and halogenated solvents. Mixing aniline derivatives with strong oxidizers can cause violent, spontaneous exothermic reactions[4].

  • Primary Containment: Collect all solid waste, contaminated gloves, and wiping materials into a high-density polyethylene (HDPE) or amber glass waste container.

  • Regulatory Labeling: Label the container strictly as "Hazardous Waste - Toxic / Nitrogenous Organic (Substituted Aniline)". Do not use generic "Organic Waste" labels, as the downstream disposal facility must know nitrogen is present.

  • Thermal Destruction Logistics: Transfer the waste to a licensed RCRA (Resource Conservation and Recovery Act) hazardous waste facility. The facility must utilize high-temperature incineration (minimum 1000°C / 1800°F) equipped with off-gas NOx scrubbers. Because the compound contains nitrogen, incineration without scrubbing will release toxic nitrogen oxides (NOx) into the atmosphere.

Part 4: Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent percutaneous exposure and environmental release.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation & Isolation: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, secure the room to prevent drafts from aerosolizing the powder.

  • PPE Upgrade: Responders must don a half-face respirator with P100/organic vapor cartridges, alongside heavy-duty nitrile gloves.

  • Containment: Do not dry-sweep the powder, which generates hazardous dust. Gently cover the spill with damp sand or a commercial inert absorbent pad to suppress aerosolization.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a wide-mouth HDPE hazardous waste bucket. Seal tightly.

  • Surface Decontamination: Wash the spill area thoroughly with a mild detergent and water solution. Because N-(Cinnamoyl)-4-methoxyaniline is an organic amide, water alone will not solubilize the residue; the surfactant in the detergent is critical for breaking down the hydrophobic film.

References

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA NEPIS Archive.[Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "1988 OSHA PEL Project - Aniline." CDC NIOSH Guidelines.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines." Toxic Substance Portal.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cinnamoyl)-4-methoxyaniline
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N-(Cinnamoyl)-4-methoxyaniline
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